molecular formula C8H4F3NO4 B1444802 5-Nitro-2-(trifluoromethyl)benzoic acid CAS No. 847547-06-2

5-Nitro-2-(trifluoromethyl)benzoic acid

Cat. No.: B1444802
CAS No.: 847547-06-2
M. Wt: 235.12 g/mol
InChI Key: XBARJDIECXHLTI-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2) is a high-value benzoic acid derivative supplied with a typical purity of ≥98% . This compound, with a molecular formula of C 8 H 4 F 3 NO 4 and a molecular weight of 235.12 g/mol, is characterized by its specific physical properties including a boiling point of 333.8±42.0 °C at 760 mmHg and a density of 1.6±0.1 g/cm³ . Its solubility in water is very slight, calculated at approximately 0.45 g/L at 25 °C . The distinct molecular architecture, featuring both an electron-withdrawing nitro group (-NO 2 ) and a trifluoromethyl group (-CF 3 ) on the benzoic acid ring, makes this compound a versatile building block in medicinal chemistry and biomedicine . These functional groups are pivotal for modulating the molecule's reactivity, lipophilicity, and metabolic stability, which are critical parameters in the design and synthesis of novel active pharmaceutical ingredients (APIs) and other biologically active compounds. Researchers utilize this intermediate to introduce specific steric and electronic properties into target molecules. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic human use. Appropriate handling procedures should be followed. The predicted hazard classifications include specific target organ toxicity (H335), eye irritation (H319), and acute toxicity (H302, H312, H332) . For safe handling, consult the relevant Safety Data Sheet (SDS). The product is typically supplied as a solid powder and should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

5-nitro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBARJDIECXHLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733224
Record name 5-Nitro-2-(trifluoromethyl)benzoic acid
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Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847547-06-2
Record name 5-Nitro-2-(trifluoromethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-(trifluoromethyl)benzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Nitro-2-(trifluoromethyl)benzoic acid is a key chemical intermediate, pivotal in the synthesis of a range of pharmaceutical and agrochemical compounds. Its molecular architecture, featuring a trifluoromethyl group, a nitro group, and a carboxylic acid moiety on a benzene ring, provides a versatile scaffold for the development of complex, high-value molecules. This guide offers an in-depth exploration of the primary synthetic pathways to this compound, grounded in established chemical principles and supported by peer-reviewed literature and patents. We will dissect the mechanistic underpinnings of these routes, provide detailed experimental protocols, and analyze the strategic considerations behind procedural choices, offering a robust resource for researchers and professionals in drug development and chemical synthesis.

Introduction: Strategic Importance of the Target Molecule

The strategic placement of the electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups, combined with the reactive handle of the carboxylic acid (-COOH) group, makes this compound a highly valuable building block. The -CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitro group can be readily reduced to an amine, opening avenues for a wide array of subsequent chemical transformations. This guide focuses on elucidating the most reliable and scientifically sound methods for its preparation.

Primary Synthetic Strategies: A Comparative Overview

Two principal synthetic routes emerge from the literature for the preparation of this compound. The choice between these pathways often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Electrophilic Nitration. This approach involves the direct nitration of 2-(trifluoromethyl)benzoic acid. It is a convergent strategy that builds the final complexity in a late-stage functionalization step.

  • Route B: Side-Chain Oxidation. This pathway begins with a precursor molecule where the nitro and trifluoromethyl groups are already in place, such as 5-nitro-2-(trifluoromethyl)toluene, and involves the oxidation of the methyl group to a carboxylic acid.

The following diagram provides a high-level overview of these competing synthetic strategies.

G cluster_0 Synthetic Pathways to this compound start_A 2-(Trifluoromethyl)benzoic Acid final_product This compound start_A->final_product Route A: Direct Nitration (HNO₃/H₂SO₄) start_B 2-(Trifluoromethyl)toluene intermediate_B 5-Nitro-2-(trifluoromethyl)toluene start_B->intermediate_B Nitration intermediate_B->final_product Route B: Side-Chain Oxidation (e.g., KMnO₄, HNO₃)

Caption: Overview of primary synthesis routes for this compound.

In-Depth Analysis of Synthesis Route A: Direct Nitration

Mechanistic Rationale and Regioselectivity

The direct nitration of 2-(trifluoromethyl)benzoic acid is a classic example of electrophilic aromatic substitution. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The critical consideration in this synthesis is regioselectivity. The benzene ring is substituted with two deactivating, meta-directing groups:

  • Carboxylic Acid (-COOH): This group withdraws electron density from the ring via induction and resonance, directing incoming electrophiles to the meta (3 and 5) positions.

  • Trifluoromethyl (-CF3): This is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms, making it a powerful deactivating and meta-directing group.[2]

When positioned at carbons 1 (-COOH) and 2 (-CF3), the directing effects of these groups converge. The position meta to the -COOH group and para to the -CF3 group is position 5. This position is the most electronically favorable for electrophilic attack, as it is the least deactivated site on the ring. Consequently, nitration of 2-(trifluoromethyl)benzoic acid overwhelmingly yields the desired 5-nitro isomer.[3][4]

G cluster_mechanism Mechanism: Nitronium Ion Formation & Electrophilic Attack node_hno3 HNO₃ node_protonated_hno3 H₂O⁺-NO₂ node_hno3->node_protonated_hno3 + H⁺ (from H₂SO₄) node_h2so4 H₂SO₄ node_no2_ion NO₂⁺ (Nitronium Ion) node_protonated_hno3->node_no2_ion - H₂O node_hso4 HSO₄⁻ sigma_complex Arenium Ion Intermediate (Sigma Complex) node_h2o H₂O start_mol 2-(Trifluoromethyl)benzoic Acid start_mol->sigma_complex + NO₂⁺ final_product This compound sigma_complex->final_product - H⁺

Caption: Key mechanistic steps in the nitration of 2-(trifluoromethyl)benzoic acid.

Experimental Protocol: Nitration

The following protocol is a representative procedure derived from established methods for the nitration of substituted benzoic acids.[5][6]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-(trifluoromethyl)benzoic acid (1.0 eq) to concentrated sulfuric acid (98%, ~4-5 volumes). Stir the mixture at room temperature until complete dissolution.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-salt bath. It is critical to maintain a low temperature to control the exothermic reaction and prevent the formation of dinitrated byproducts.

  • Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1-1.2 eq) to concentrated sulfuric acid (98%, ~1-2 volumes) in a separate, pre-cooled flask.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of 2-(trifluoromethyl)benzoic acid over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 2-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the acidic solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene mixture, to yield pure this compound.

Data Summary and Considerations
ParameterConditionRationale
Starting Material 2-(Trifluoromethyl)benzoic acid[7]Direct precursor with the required C1 and C2 substituents.
Reagents Conc. HNO₃ / Conc. H₂SO₄Standard nitrating mixture for generating the NO₂⁺ electrophile.[1]
Stoichiometry (HNO₃) 1.1 - 1.2 equivalentsA slight excess ensures complete conversion of the starting material.
Temperature 0 - 10 °CControls exothermicity and minimizes byproduct formation.[4]
Reaction Time 3 - 5 hoursSufficient time for the reaction to proceed to completion at low temperatures.
Work-up Quenching on icePrecipitates the less soluble organic product from the aqueous acid.
Typical Yield 80 - 90%High yields are achievable due to favorable regioselectivity.[6]

In-Depth Analysis of Synthesis Route B: Side-Chain Oxidation

Mechanistic Rationale

This route involves the oxidation of the methyl group of 5-nitro-2-(trifluoromethyl)toluene to a carboxylic acid. The benzylic position is susceptible to oxidation by strong oxidizing agents because the C-H bonds are weakened by the adjacent aromatic ring. Common reagents for this transformation include potassium permanganate (KMnO₄), sodium dichromate (Na₂Cr₂O₇) in acid, or nitric acid under forcing conditions.[8]

The reaction typically proceeds via a radical mechanism where a benzylic hydrogen is abstracted, followed by successive oxidation steps to form the carboxylate, which is then protonated during acidic work-up to yield the final carboxylic acid. This method is advantageous if 5-nitro-2-(trifluoromethyl)toluene is a more readily available or cost-effective starting material than 2-(trifluoromethyl)benzoic acid.

Experimental Protocol: Oxidation

The following is a generalized protocol for the oxidation of a substituted toluene.

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask, equipped with a reflux condenser and a mechanical stirrer, with 5-nitro-2-(trifluoromethyl)toluene (1.0 eq), water, and a phase-transfer catalyst (if using KMnO₄ under neutral conditions).

  • Addition of Oxidant: Add the oxidizing agent, such as potassium permanganate (KMnO₄, ~3-4 eq), portion-wise to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (80-100 °C) and maintain for several hours until the characteristic purple color of the permanganate has disappeared, indicating its consumption. Monitor the reaction by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the solid with hot water.

    • Combine the filtrate and washings.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). The desired carboxylic acid will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Conclusion for the Professional

Both direct nitration and side-chain oxidation represent viable and robust pathways for the synthesis of this compound.

  • Direct Nitration (Route A) is often preferred for its high regioselectivity and efficiency, provided the starting material, 2-(trifluoromethyl)benzoic acid, is accessible. The control of reaction temperature is the most critical parameter for ensuring high yield and purity.

  • Side-Chain Oxidation (Route B) offers a solid alternative, particularly in scenarios where the corresponding toluene derivative is the more economical precursor. This route requires handling strong oxidizing agents and managing the disposal of inorganic byproducts (e.g., MnO₂).

The selection of the optimal synthetic route will ultimately be guided by a thorough techno-economic analysis, considering raw material costs, process safety, equipment requirements, and waste management protocols. This guide provides the foundational technical details to empower researchers and drug development professionals to make informed decisions in their synthetic campaigns.

References

physicochemical properties of 5-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-(trifluoromethyl)benzoic acid

Introduction

This compound is a substituted aromatic carboxylic acid characterized by the presence of two potent electron-withdrawing groups: a nitro group (-NO₂) at the 5-position and a trifluoromethyl group (-CF₃) at the 2-position. These substituents significantly influence the molecule's electronic properties, acidity, reactivity, and lipophilicity. As a result, this compound serves as a valuable and versatile building block in medicinal chemistry and materials science, particularly in the synthesis of complex pharmaceuticals and agrochemicals.[1] The strategic placement of the fluoroalkyl and nitro moieties can enhance the pharmacokinetic profiles, metabolic stability, and binding affinities of target molecules.

This guide provides a comprehensive overview of the core , offering field-proven insights and detailed experimental protocols for its characterization. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this key synthetic intermediate.

Chemical Identity and Structure

The structural and identifying information for this compound is fundamental for its accurate use and documentation in research and development.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [2]
CAS Number 847547-06-2 [2][3]
Molecular Formula C₈H₄F₃NO₄ [2][3][4]
Molecular Weight 235.12 g/mol [1][2][3][5]
Canonical SMILES O=C(O)C1=CC(--INVALID-LINK--[O-])=CC=C1C(F)(F)F [2]
InChI InChI=1S/C8H4F3NO4/c9-8(10,11)6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14) [2]

| InChI Key | XBARJDIECXHLTI-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for this compound is not extensively documented in publicly available literature, properties can be estimated based on related structures and determined using standard experimental protocols. The compound is typically supplied as a solid.[2][4]

Table 2: Summary of Physicochemical Properties

Property Value Notes
Physical State Solid [2][4]
Melting Point Data not available The related isomer, 3-Nitro-5-(trifluoromethyl)benzoic acid, has a melting point of 127-129 °C.[6] The parent compound, 2-(Trifluoromethyl)benzoic acid, melts at 107-110 °C.
Boiling Point Data not available The related isomer, 3-Nitro-5-(trifluoromethyl)benzoic acid, has a boiling point of 309.8°C at 760 mmHg.[6]
pKa Data not available The pKa is predicted to be low due to strong electron-withdrawing groups. For comparison, 2-fluorobenzoic acid has a pKa of 3.27.[7] The predicted pKa for the related isomer 2-Nitro-5-(trifluoromethoxy)benzoic acid is 1.86.[8][9]

| Solubility | Soluble in DMSO |[10] |

Analytical Characterization: Purity Assessment

Ensuring the purity of a synthetic intermediate is critical for the success of subsequent reactions and the integrity of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and highly sensitive method for assessing the purity of compounds like this compound.[11]

Expertise & Causality: Why HPLC?

HPLC is the preferred method for several reasons. Its high resolving power allows for the separation of the main compound from closely related structural isomers (e.g., 3-Nitro-2-(trifluoromethyl)benzoic acid) and unreacted starting materials, which may be present as impurities.[11] A reversed-phase C18 column is typically chosen for aromatic acids because its nonpolar stationary phase effectively retains the compound, while a polar mobile phase (often a mixture of acetonitrile and water with an acid modifier like formic or trifluoroacetic acid) allows for controlled elution. The acid modifier ensures the carboxylic acid remains protonated, leading to sharper peaks and better chromatographic performance. UV detection is ideal as the aromatic ring and nitro group are strong chromophores.

Experimental Protocol: Purity Determination by HPLC
  • Mobile Phase Preparation :

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in deionized water.

    • Mobile Phase B: Prepare 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the system.

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation & Conditions :

    • HPLC System : A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Column Temperature : 30 °C to ensure run-to-run reproducibility.

    • Flow Rate : 1.0 mL/min.

    • Detector Wavelength : 220 nm, where both the benzoic acid and nitro-aromatic structures exhibit strong absorbance.[11]

    • Injection Volume : 10 µL.[11]

    • Gradient Elution :

      • 0-15 min: 10% to 90% Mobile Phase B

      • 15-18 min: Hold at 90% Mobile Phase B

      • 18-20 min: Return to 10% Mobile Phase B

      • 20-25 min: Column re-equilibration at 10% Mobile Phase B

  • Data Analysis :

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualization: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (A: H2O+Acid, B: ACN+Acid) a1 Equilibrate C18 Column (1.0 mL/min, 30°C) p1->a1 p2 Prepare Sample (1 mg/mL in ACN) a2 Inject Sample (10 µL) p2->a2 a1->a2 a3 Run Gradient Elution a2->a3 a4 Detect at 220 nm a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate % Purity d1->d2

Caption: Workflow for HPLC purity assessment.

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, dictating the choice of reaction solvents and purification methods. Due to the presence of the polar carboxylic acid and nitro groups, alongside the nonpolar trifluoromethyl-substituted benzene ring, its solubility can vary significantly across different solvents.

Expertise & Causality: Solvent Selection

Aromatic acids like this one are typically poorly soluble in water but show good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), as well as alcohols like methanol and ethanol.[10] DMSO is an excellent choice for creating stock solutions for screening purposes due to its high solvating power.[10] For synthetic reactions, a solvent must be chosen that not only dissolves the starting material but is also compatible with the reaction conditions and reagents.

Experimental Protocol: Kinetic Solubility Determination by UV-Vis Spectroscopy
  • Preparation of Standards :

    • Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.

    • Create a calibration curve by preparing a series of dilutions of the stock solution in DMSO.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

  • Sample Preparation :

    • Add a small, precise volume of the DMSO stock solution to a known volume of the test solvent (e.g., water, phosphate-buffered saline) in a 96-well plate.

    • The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Measurement and Analysis :

    • Mix the samples thoroughly and allow them to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

    • Measure the absorbance of each sample.

    • Compare the absorbance of the test sample to the calibration curve to determine the concentration of the dissolved compound. This value represents the kinetic solubility.

Visualization: Solubility Determination Workflow

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare 10 mM Stock in 100% DMSO p2 Create Calibration Curve (Serial Dilutions in DMSO) p1->p2 a1 Add Stock to Test Solvent (e.g., Water, PBS) p1->a1 d2 Calculate Concentration using Calibration Curve p2->d2 a2 Equilibrate Mixture (2 hours at RT) a1->a2 d1 Measure UV Absorbance at λ_max a2->d1 d1->d2

Caption: Workflow for kinetic solubility determination.

Acidity and pKa

The acidity of the carboxylic acid proton is significantly enhanced by the strong inductive and resonance electron-withdrawing effects of the ortho-trifluoromethyl and para-nitro groups. This makes this compound a relatively strong organic acid, which influences its reactivity and its ionization state in different pH environments. A low pKa value is expected, indicating that it will exist predominantly in its deprotonated carboxylate form at physiological pH.

Expertise & Causality: pKa Determination

Potentiometric titration is a classic and reliable method for determining the pKa of an acid. It involves monitoring the pH of a solution of the acid as a standardized base (e.g., NaOH) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal. This self-validating system provides a direct measure of the compound's acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Solution Preparation :

    • Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure :

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the acid solution in a beaker and immerse the pH electrode.

    • Add the standardized base in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis :

    • Plot the measured pH versus the volume of base added.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve (or the peak of the first derivative plot).

    • The volume of base at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa is the pH value recorded at the half-equivalence point.

Visualization: pKa Determination Workflow

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis s1 Prepare 0.01 M Acid Solution t1 Add NaOH in Increments s1->t1 s2 Prepare 0.1 M Standardized NaOH s2->t1 s3 Calibrate pH Meter t2 Record pH after each addition s3->t2 t1->t2 a1 Plot pH vs. Volume of NaOH t2->a1 a2 Determine Equivalence Point a1->a2 a3 Find pH at Half-Equivalence Point (This is the pKa) a2->a3

Caption: Workflow for pKa determination via titration.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on data for structurally similar compounds, it should be treated as a hazardous chemical.

  • Hazards : The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]

  • Handling : Use only in a well-ventilated area, such as a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15][16] Avoid breathing dust and prevent contact with skin and eyes.[13][14][15] Wash hands thoroughly after handling.[14][16]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15][16] Keep away from incompatible materials such as strong oxidizing agents.[12][16]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound is a key synthetic intermediate whose utility is defined by its distinct physicochemical properties. The strong electron-withdrawing nature of its substituents results in high acidity and provides specific reactivity that is advantageous for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While some experimental data points are not widely published, its properties can be reliably determined using the standard, self-validating protocols outlined in this guide. A thorough understanding and characterization of its purity, solubility, and acidity are paramount for its effective and safe use in research and development.

References

A Spectroscopic and Methodological Dissection of 5-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Nitro-2-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a carboxylic acid on a benzene ring, imparts distinct chemical properties that are critical for the development of novel therapeutic agents and advanced materials. This document serves as a detailed reference for the structural elucidation of this compound through ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside practical, field-tested protocols for data acquisition.

Molecular Structure and its Spectroscopic Implications

This compound (CAS 847547-06-2) possesses a substitution pattern that leads to a predictable yet nuanced spectroscopic signature. The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the electron density distribution within the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons. The carboxylic acid moiety (-COOH) introduces characteristic signals in both NMR and IR spectra.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

H3 [label="H", pos="-2.3,-1.25!"]; H4 [label="H", pos="0,-2.5!"]; H6 [label="H", pos="2.3,1.25!"];

C_COOH [label="C", pos="0,3!"]; O1_COOH [label="O", pos="-0.8,3.8!"]; O2_COOH [label="OH", pos="0.8,3.8!"];

C_CF3 [label="C", pos="-2.6,1.5!"]; F1 [label="F", pos="-3.4,0.75!"]; F2 [label="F", pos="-3.4,2.25!"]; F3 [label="F", pos="-2.0,2.25!"];

N_NO2 [label="N", pos="2.6,-1.5!"]; O1_NO2 [label="O", pos="3.4,-0.75!"]; O2_NO2 [label="O", pos="3.4,-2.25!"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C3 -- H3; C4 -- H4; C6 -- H6; C1 -- C_COOH; C_COOH -- O1_COOH [style=solid, len=1.2]; C_COOH -- O2_COOH [style=solid, len=1.2]; C2 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; C5 -- N_NO2; N_NO2 -- O1_NO2; N_NO2 -- O2_NO2 [style=solid, len=1.2];

}

Caption: Molecular Structure of this compound

Spectroscopic Data Summary

While experimental spectra for this compound are not widely published, data can be inferred from suppliers and analogous compounds. The following tables summarize the expected spectroscopic data.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~11.0 - 13.0Singlet (broad)-COOH
~8.5 - 8.7DoubletH-6
~8.3 - 8.5Doublet of DoubletsH-4
~7.8 - 8.0DoubletH-3

Solvent: DMSO-d₆, Frequency: 400 MHz (Predicted)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165C=O (Carboxylic Acid)
~148C-NO₂
~135C-H (Aromatic)
~132C-H (Aromatic)
~130C-COOH
~125C-H (Aromatic)
~122 (quartet)-CF₃
~120C-CF₃

Solvent: DMSO-d₆ (Predicted)

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 2500O-H stretch (Carboxylic Acid)
1710 - 1680C=O stretch (Carboxylic Acid)
1600 - 1570C=C stretch (Aromatic)
1540 - 1500N-O asymmetric stretch (Nitro group)
1350 - 1300N-O symmetric stretch (Nitro group)
1320 - 1280C-F stretch (Trifluoromethyl)
1200 - 1100C-F stretch (Trifluoromethyl)

Technique: Attenuated Total Reflectance (ATR)

In-depth Spectroscopic Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton. The deshielding effect of the nitro and trifluoromethyl groups will cause the aromatic protons to resonate at lower fields (higher ppm values). The proton ortho to the carboxylic acid and meta to the nitro group (H-6) is expected to be the most deshielded. The coupling patterns (doublets and a doublet of doublets) will arise from the ortho and meta coupling between the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of the carbonyl carbon from the carboxylic acid at a significantly downfield position. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the electron-withdrawing nitro and carboxylic acid groups will also be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching of a carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group will likely produce strong absorptions in the 1320-1100 cm⁻¹ region.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound. These protocols are designed to be self-validating, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF"]; A [label="Weigh ~10-20 mg of sample"]; B [label="Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆)"]; C [label="Transfer to a 5 mm NMR tube"]; A -> B -> C; }

subgraph "cluster_DataAcquisition" { label = "Data Acquisition"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; D [label="Insert sample into the spectrometer"]; E [label="Lock, tune, and shim the instrument"]; F [label="Acquire ¹H NMR spectrum"]; G [label="Acquire ¹³C NMR spectrum"]; D -> E; E -> F; E -> G; }

subgraph "cluster_Processing" { label = "Data Processing"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; H [label="Apply Fourier transform"]; I [label="Phase and baseline correct the spectra"]; J [label="Reference the spectra (e.g., to TMS)"]; K [label="Integrate ¹H signals and pick peaks"]; F -> H -> I -> J -> K; G -> H -> I -> J; } }

Caption: Experimental workflow for NMR spectroscopy.

  • Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Background" { label = "Background Scan"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF"]; A [label="Ensure ATR crystal is clean"]; B [label="Collect a background spectrum"]; A -> B; }

subgraph "cluster_SampleAnalysis" { label = "Sample Analysis"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; C [label="Place a small amount of solid sample on the ATR crystal"]; D [label="Apply pressure to ensure good contact"]; E [label="Collect the sample spectrum"]; C -> D -> E; }

subgraph "cluster_DataProcessing" { label = "Data Processing"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; F [label="Perform ATR correction (if necessary)"]; G [label="Baseline correct the spectrum"]; H [label="Identify and label significant peaks"]; E -> F -> G -> H; } }

Caption: Experimental workflow for FTIR spectroscopy.

  • Background Collection : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR setup.

  • Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline corrections and peak picking.

Conclusion

The spectroscopic data of this compound are highly informative for its unambiguous identification and for understanding its chemical behavior. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a complete picture of its molecular structure. The protocols outlined in this guide offer a robust framework for obtaining reliable and reproducible spectroscopic data, which is essential for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to the Theoretical and Computational Investigation of 5-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitro-2-(trifluoromethyl)benzoic acid is a fascinating molecule that holds significant potential in the realms of medicinal chemistry and materials science. Its structure, characterized by the presence of a carboxylic acid group, a nitro group, and a trifluoromethyl group on a benzene ring, suggests a rich and complex electronic and chemical behavior. The electron-withdrawing nature of the nitro and trifluoromethyl groups can significantly influence the acidity of the carboxylic acid, the molecule's reactivity, and its potential interactions with biological targets. This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in first-principles quantum chemical methods and molecular simulations, providing a robust platform for understanding and predicting the properties of this molecule.

Nitroaromatic compounds are widely used in various industries, including pharmaceuticals and explosives, but their environmental and health impacts necessitate a thorough understanding of their chemical properties. Similarly, the trifluoromethyl group is a key substituent in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity.[1] Computational studies, particularly those employing Density Functional Theory (DFT), have proven invaluable for gaining insights into the structure, reactivity, and spectroscopic properties of such molecules.[2][3]

This whitepaper will detail a systematic computational workflow, from geometry optimization and vibrational analysis to the exploration of its chemical reactivity and potential biological interactions. We will emphasize the rationale behind the choice of computational methods and provide detailed, step-by-step protocols to ensure the reproducibility and accuracy of the results.

Part 1: Molecular Structure and Spectroscopic Characterization

A fundamental step in understanding any chemical entity is to determine its stable three-dimensional structure and to characterize its spectroscopic signatures. This section outlines the computational protocols to achieve this for this compound.

Geometry Optimization and Conformational Analysis

The relative orientation of the carboxylic acid, nitro, and trifluoromethyl groups can lead to different conformers of this compound. Identifying the global minimum energy structure is paramount for accurate predictions of its properties.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the orientation of the carboxylic acid and trifluoromethyl groups.

  • Quantum Chemical Optimization: Each identified conformer should be subjected to geometry optimization using a suitable level of theory. A common and reliable choice is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).[4] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: Following optimization, a frequency calculation must be performed on each stationary point. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The frequency data also provides the zero-point vibrational energy (ZPVE) correction.

  • Energy Ranking: The final energies of all stable conformers, corrected for ZPVE, should be compared to identify the global minimum energy structure.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. Theoretical calculations can provide a detailed assignment of the vibrational modes, aiding in the interpretation of experimental spectra.

Experimental Protocol: Vibrational Frequency Calculation

  • Frequency Calculation: Using the optimized geometry of the global minimum conformer, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Spectral Analysis: The output will provide the harmonic vibrational frequencies, as well as the corresponding IR intensities and Raman activities.

  • Visualization: The vibrational modes can be visualized using molecular visualization software to understand the nature of the atomic motions for each frequency.

  • Scaling: It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Data Presentation: Predicted Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Calculated Frequency (cm⁻¹) (Scaled)IR IntensityRaman ActivityAssignment
O-H stretch35003360HighLowCarboxylic acid O-H stretch
C=O stretch17501680Very HighMediumCarboxylic acid C=O stretch
NO₂ asymm. stretch15501488HighMediumAsymmetric NO₂ stretch
NO₂ symm. stretch13501296HighHighSymmetric NO₂ stretch
C-F stretch1100-13001056-1248HighMediumCF₃ stretching modes

Note: The presented values are hypothetical and for illustrative purposes. A scaling factor of 0.96 is assumed for this example.

Part 2: Electronic Properties and Chemical Reactivity

The electronic structure of this compound governs its reactivity and potential applications. This section details the computational methods to probe its electronic properties.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.[2]

Experimental Protocol: FMO Analysis

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation performed for geometry optimization.

  • Visualization: The 3D isosurfaces of the HOMO and LUMO should be plotted to visualize the regions of electron density associated with these orbitals. This provides insight into the sites most susceptible to electrophilic and nucleophilic attack.

Diagram: Frontier Molecular Orbitals

FMO HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap HOMO-LUMO Gap (Chemical Stability) HOMO->EnergyGap Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap Electron Acceptor

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and for predicting its non-covalent interaction sites. It maps the electrostatic potential onto the electron density surface.

Experimental Protocol: MEP Calculation

  • MEP Calculation: The MEP can be calculated using the optimized geometry and the corresponding wavefunction from the DFT calculation.

  • Surface Mapping: The calculated MEP values are then mapped onto the molecular surface, typically using a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

Expected MEP for this compound:

  • Negative Potential (Red): Expected around the oxygen atoms of the carboxylic acid and nitro groups, indicating their susceptibility to electrophilic attack.

  • Positive Potential (Blue): Expected around the hydrogen atom of the carboxylic acid group and potentially near the trifluoromethyl group, indicating sites for nucleophilic interaction.

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.

Data Presentation: Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Tendency of electrons to escape from the system.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron configuration.
Electrophilicity Index (ω)μ² / (2η)Propensity of a species to accept electrons.

These global descriptors provide a general overview of the molecule's reactivity. For a more detailed picture, local reactivity descriptors such as Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Part 3: Interactions in a Biological Context

Given the prevalence of similar structures in drug discovery, it is crucial to investigate the potential interactions of this compound with biological macromolecules.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This can provide valuable insights into potential biological targets and binding modes.

Experimental Protocol: Molecular Docking Workflow

  • Target Selection: Identify a relevant protein target. For a molecule like this, potential targets could include enzymes involved in inflammatory pathways or cell signaling.

  • Ligand and Receptor Preparation: Prepare the 3D structure of this compound (the ligand) and the target protein (the receptor). This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to perform the docking calculations. The program will explore a range of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The docking results are scored based on a scoring function that estimates the binding affinity. The top-scoring poses should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Diagram: Molecular Docking Workflow

DockingWorkflow cluster_prep Preparation Ligand Ligand (this compound) Docking Docking Simulation Ligand->Docking Receptor Receptor (Protein Target) Receptor->Docking Analysis Analysis of Binding Poses and Scoring Docking->Analysis

References

The Emergence of a Key Building Block: A Technical Guide to 5-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Pivotal Role in Modern Drug Development

Abstract

5-Nitro-2-(trifluoromethyl)benzoic acid, a seemingly unassuming molecule, has carved a significant niche in the landscape of medicinal chemistry. Its strategic combination of a nitro group, a trifluoromethyl moiety, and a carboxylic acid function on a benzene scaffold has made it an invaluable intermediate in the synthesis of complex therapeutic agents. This technical guide delves into the history, rational synthesis, and critical applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its importance. While a singular, celebrated moment of discovery for this compound is not apparent in the annals of chemical literature, its history is one of a gradual but impactful emergence, driven by the relentless pursuit of more effective and safer medicines.

Introduction: The Strategic Importance of Fluorinated and Nitrated Aromatics

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These enhancements can lead to improved pharmacokinetic profiles, increasing the efficacy and duration of a drug's action.[1] Concurrently, the nitro group (-NO2) serves as a versatile synthetic handle, readily transformable into other functional groups, most notably an amine, which is a common feature in a vast array of pharmaceuticals. This compound strategically combines these features, positioning it as a highly valuable building block for the synthesis of novel therapeutics.

A History Etched in Application: The Emergence of a Modern Intermediate

The history of this compound is not one of a single, pioneering discovery but rather a testament to its enabling role in the development of cutting-edge pharmaceuticals. Its relatively recent Chemical Abstracts Service (CAS) number, 847547-06-2, suggests its first synthesis and characterization occurred in the late 20th or early 21st century, coinciding with the rise of fluorination strategies in drug discovery.

While the first academic publication detailing its synthesis is not readily identifiable, its importance is underscored by its appearance in the patent literature as a key intermediate for complex, biologically active molecules. This "discovery" through application highlights a modern paradigm in chemical research, where the value of a novel compound is often realized in the context of its utility in solving complex synthetic challenges in medicinal chemistry. Its primary application appears to be in the synthesis of innovative treatments for a range of diseases, including cancer.[1]

The Rational Synthesis of this compound: A Step-by-Step Protocol

The most logical and widely accepted method for the synthesis of this compound is the electrophilic nitration of 2-(trifluoromethyl)benzoic acid. The regioselectivity of this reaction is a critical aspect, governed by the directing effects of the existing substituents on the aromatic ring.

Understanding the Regioselectivity

The trifluoromethyl group (-CF3) is a deactivating but ortho, para-directing substituent due to its strong electron-withdrawing inductive effect and the involvement of its C-F bonds in hyperconjugation-like resonance stabilization of the arenium ion intermediate at the ortho and para positions. The carboxylic acid group (-COOH) is a deactivating and meta-directing substituent.

In the nitration of 2-(trifluoromethyl)benzoic acid, the incoming electrophile (the nitronium ion, NO2+) will be directed by both groups. The position meta to the carboxylic acid is the 5-position. The positions ortho and para to the trifluoromethyl group are the 3- and 6-positions, and the 4-position, respectively. The directing effects are therefore in conflict. However, the strong deactivating nature of both groups makes the reaction challenging and influences the final product distribution. The formation of the 5-nitro isomer as a major product is a result of the interplay between these electronic effects and steric hindrance.

Diagram of Directing Effects in the Nitration of 2-(Trifluoromethyl)benzoic Acid

G cluster_0 2-(Trifluoromethyl)benzoic Acid cluster_1 C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 CF3 CF3 C2->CF3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 pos3 3 pos4 4 pos5 5 pos6 6 CF3_direct -CF3 (ortho, para-director) CF3_direct->pos3 ortho CF3_direct->pos4 para CF3_direct->pos6 ortho COOH_direct -COOH (meta-director) COOH_direct->pos5 meta

Caption: Regioselectivity in the nitration of 2-(trifluoromethyl)benzoic acid.

Experimental Protocol: Nitration of 2-(Trifluoromethyl)benzoic Acid

This protocol is a representative procedure based on established methods for the nitration of deactivated aromatic carboxylic acids.

Materials and Equipment:

  • 2-(Trifluoromethyl)benzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2-(trifluoromethyl)benzoic acid (1.0 eq).

  • Dissolution: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 4-5 volumes relative to the starting material) to the flask with stirring until the starting material is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 1.1-1.2 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)benzoic acid in sulfuric acid via a dropping funnel. Maintain the reaction temperature below 10-15 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove excess acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Workflow Diagram for the Synthesis of this compound

G start Start: 2-(Trifluoromethyl)benzoic Acid dissolution Dissolve in conc. H2SO4 start->dissolution cooling Cool in Ice Bath (0-5 °C) dissolution->cooling nitration Add Nitrating Mixture (HNO3/H2SO4) dropwise cooling->nitration reaction Stir and Monitor (TLC/HPLC) nitration->reaction workup Quench on Ice reaction->workup filtration Filter and Wash with Water workup->filtration purification Recrystallize filtration->purification drying Dry under Vacuum purification->drying end Product: this compound drying->end

Caption: A typical workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 847547-06-2
Molecular Formula C8H4F3NO4
Molecular Weight 235.12 g/mol
Appearance Solid
Purity Typically ≥97%
InChI InChI=1S/C8H4F3NO4/c9-8(10,11)6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14)
Canonical SMILES C1=C(C=C(C=C1C(=O)O)C(F)(F)F)--INVALID-LINK--[O-]

Data sourced from commercial supplier information.[2]

Applications in Drug Discovery and Development

This compound is a versatile intermediate, primarily utilized in the synthesis of complex heterocyclic compounds for pharmaceutical applications. The nitro group can be readily reduced to an amino group, which can then be used in a variety of coupling reactions to build the core structures of drug candidates. The trifluoromethyl group and the carboxylic acid provide additional points for modification and interaction with biological targets.

While its use is likely widespread in proprietary drug discovery programs, a notable application is in the synthesis of inhibitors for challenging cancer targets. The structural motifs derived from this intermediate are found in molecules designed to modulate the activity of key proteins involved in cancer progression.

Conclusion

This compound stands as a prime example of a modern chemical building block whose history is defined by its utility. Its rational design, combining the advantageous properties of the trifluoromethyl and nitro groups, has made it a valuable tool for medicinal chemists. The synthesis, while requiring careful control of reaction conditions, is based on fundamental principles of organic chemistry. As the quest for novel therapeutics continues, the demand for such well-designed, functionalized intermediates is set to grow, ensuring that this compound will continue to play a vital role in the future of drug discovery.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth, experience-driven framework for the safe handling and management of 5-Nitro-2-(trifluoromethyl)benzoic acid. Moving beyond a simple recitation of procedural steps, we will delve into the rationale behind each precaution, grounding our recommendations in the specific chemical properties of this compound. Our objective is to create a self-validating system of safety that protects researchers and ensures the integrity of experimental outcomes.

Understanding the Hazard Profile: More Than a Molecule

This compound is a substituted aromatic carboxylic acid. Its hazard profile is dictated by the interplay of the nitro group, the trifluoromethyl group, and the carboxylic acid moiety.

  • Corrosivity and Irritation: The carboxylic acid group confers acidic properties, while the electron-withdrawing nature of the nitro and trifluoromethyl groups can enhance its reactivity. This combination is responsible for the primary hazards associated with this compound: skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] It is crucial to understand that even brief contact can lead to localized inflammation and discomfort.

  • Inhalation Hazard: As a solid, the compound can form dust.[4][5][6] Inhalation of this dust can irritate the respiratory system.[2][3][7][8]

  • Systemic Effects of Aromatic Nitro Compounds: While specific toxicological data for this exact molecule is limited, it is prudent to consider the general hazards of aromatic nitro compounds. Some compounds in this class can cause methemoglobinemia upon absorption, which impairs the blood's ability to carry oxygen, leading to symptoms like cyanosis (bluish discoloration of the skin), headache, and dizziness.[5]

Core Safety Directives and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following PPE is mandatory when handling this compound to create a reliable barrier between the researcher and the chemical.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shield.[2][4][9]Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation or damage.[1][2][3][10]
Skin Chemical-resistant gloves (nitrile or neoprene are preferred) and a lab coat.[4][9]Prevents direct skin contact, which can cause irritation.[1][2][3][10] Always inspect gloves for tears or degradation before use.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2][4][9][11] If dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4][6]Minimizes the inhalation of dust that can lead to respiratory tract irritation.[2][3][7][8]

Expert Insight: The choice of a simple dust mask versus a respirator with an organic vapor cartridge depends on the scale of your work. For routine weighing of small quantities in a fume hood, good ventilation may suffice. For larger scale operations or situations where dust is visibly generated, a respirator is a non-negotiable part of your protective gear.

Laboratory Handling and Storage: A Controlled Environment

The stability and safe use of this compound are contingent on proper handling and storage protocols.

Handling Procedures
  • Engineering Controls: All handling of the solid compound should occur within a certified chemical fume hood to control exposure.[9][11] Ensure that an eyewash station and safety shower are readily accessible.[2][4][8][11]

  • Avoiding Dust Formation: Use techniques that minimize the generation of airborne particles, such as gentle scooping or weighing on anti-static paper.[4][5][6][9]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[1][4][11] Do not eat, drink, or smoke in the laboratory.[7][12][13]

Storage Conditions
  • Container Integrity: Keep the container tightly closed when not in use to prevent the absorption of moisture and contamination.[1][4][6][13]

  • Environmental Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[1][4]

  • Incompatible Materials: Store away from strong oxidizing agents.[1][2][3][4][7] The nitro group can potentially react exothermically with strong oxidizing agents.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][6][7][14]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6][7][14] Remove contaminated clothing.[5][12] If skin irritation persists, seek medical attention.[1][8][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7][14] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[6][7][14]
Accidental Release Measures

In the event of a spill, a calm and systematic response is crucial.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_ContainmentAndCleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Secure the area PPE Don appropriate PPE Ventilate->PPE Prepare for cleanup Contain Contain the spill PPE->Contain Initiate response Collect Gently sweep or scoop solid material into a labeled container Contain->Collect Prevent spreading Clean Clean the spill area with a suitable solvent and decontaminating solution Collect->Clean Decontaminate Dispose Dispose of waste in a designated hazardous waste container Clean->Dispose Finalize

Caption: Workflow for Accidental Spill Response.

Fire-Fighting Measures

While the compound itself is not highly flammable, it can decompose upon heating to produce hazardous fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[3][4][6][7]

  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[4][6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below for quick reference.

PropertyValue
Molecular Formula C₈H₄F₃NO₄[16]
Molecular Weight 235.12 g/mol [3][16]
Appearance Solid[3][16]
Stability Stable under normal conditions of use and storage.[1][2][3][4][7]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[4][5][12][15] Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[9]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules, but about fostering a deep understanding of the compound's properties and potential hazards. By integrating the principles outlined in this guide into your laboratory workflow, you can create a robust safety culture that protects both the researcher and the research.

References

reactivity and chemical stability of 5-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Chemical Stability of 5-Nitro-2-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound (CAS No. 847547-06-2). As a crucial intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its properties is paramount for researchers, scientists, and drug development professionals.[1] This document delineates the compound's reactivity, focusing on transformations of its key functional groups—the carboxylic acid, the nitro group, and the aromatic ring. It further examines its stability under various stress conditions, including thermal, photolytic, and pH-driven degradation. Detailed experimental protocols, data summaries, and safety guidelines are provided to ensure both successful application and safe handling in a laboratory setting.

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis.[2] Its structure is characterized by a benzoic acid core substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) at the 5-position and a trifluoromethyl group (-CF₃) at the 2-position.[2] This specific arrangement of functional groups imparts a unique electronic profile, governing its reactivity and making it an invaluable precursor for complex molecular architectures.

The trifluoromethyl group is particularly significant in medicinal chemistry, where its incorporation into a drug candidate can enhance metabolic stability, increase lipophilicity, and improve pharmacokinetic profiles.[1] The nitro group and carboxylic acid serve as versatile synthetic handles, allowing for a wide range of chemical modifications. Consequently, this compound is frequently utilized in the synthesis of novel anti-inflammatory, antimicrobial, and anticancer agents.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of chemical synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 847547-06-2[1][3]
Molecular Formula C₈H₄F₃NO₄[3]
Molecular Weight 235.12 g/mol [3][4]
Appearance Solid[3]
Purity Typically ≥97%[3]
Storage Ambient temperature, in a dry, well-ventilated place[5]
InChI Key XBARJDIECXHLTI-UHFFFAOYSA-N[3]

Spectroscopic Characterization: While detailed spectra are batch-specific, the expected spectroscopic signatures are as follows, based on standard principles and data for similar structures:[6]

  • ¹H NMR: The spectrum would show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would display eight signals for the eight unique carbon atoms. The carbons attached to the electron-withdrawing -CF₃ and -NO₂ groups, as well as the carboxyl carbon, would be significantly deshielded. The trifluoromethyl carbon would appear as a quartet due to C-F coupling.

  • FTIR: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).

Chemical Reactivity

The reactivity of this compound is dominated by the interplay of its three functional groups. The potent electron-withdrawing effects of the -NO₂ and -CF₃ groups deactivate the aromatic ring towards electrophilic substitution while activating it for potential nucleophilic aromatic substitution (SₙAr).

Key Reaction Pathways

The most synthetically valuable transformations involve the carboxylic acid and the nitro group.

  • Carboxylic Acid Modifications: Standard transformations such as esterification and amide bond formation proceed readily. These reactions are fundamental for incorporating the molecule into larger, more complex structures.

  • Nitro Group Reduction: The reduction of the nitro group to an amine is arguably the most critical reaction. It transforms the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the ring's reactivity and providing a nucleophilic site for further functionalization, such as amide or sulfonamide formation.[7]

cluster_0 Carboxylic Acid Reactions cluster_1 Nitro Group Reactions main This compound ester Ester Derivative main->ester R-OH, H⁺ amide Amide Derivative main->amide 1. SOCl₂ 2. R₂NH amine 5-Amino-2-(trifluoromethyl)benzoic Acid main->amine Reduction (e.g., Fe/HCl, H₂/Pd-C) amine->ester Further Functionalization amine->amide Further Functionalization

Caption: Key reaction pathways of this compound.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of the nitro group to an amine using iron powder in an acidic medium. This method is chosen for its cost-effectiveness and reliability.

Objective: To synthesize 5-Amino-2-(trifluoromethyl)benzoic acid.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, Buchner funnel

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a 2:1 mixture of ethanol and water.

  • Reaction Initiation: Heat the mixture to reflux (approx. 80-90°C). Add concentrated HCl (0.5 eq) dropwise via the top of the condenser. The reaction is exothermic and may become vigorous.

  • Reaction Monitoring: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Workup - Extraction: Combine the filtrate and washes, and remove the ethanol under reduced pressure. To the remaining aqueous solution, carefully add saturated NaHCO₃ solution until the pH is neutral (~7-8) to precipitate the product.

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-Amino-2-(trifluoromethyl)benzoic acid.

  • Characterization: Confirm the product's identity and purity using NMR, FTIR, and Mass Spectrometry.

Chemical Stability and Degradation

While stable under standard laboratory storage conditions, the molecule is susceptible to degradation under specific environmental stresses.[4]

cluster_degradation Degradation Pathways main This compound thermal Decomposition Products (NOx, CO, CO₂, HF) main->thermal High Heat / Fire photo Photodegradation (e.g., C-F bond cleavage) main->photo UV Light hydrolysis Hydrolytic Products (under harsh conditions) main->hydrolysis Strong Acid/Base + Heat

Caption: Potential degradation pathways for this compound.

Summary of Stability Profile

The following table summarizes the stability of the compound under forced degradation conditions, as inferred from its chemical structure and data on related compounds.[8]

Stress ConditionStability AssessmentPotential Degradation ProductsReference(s)
Thermal Stable at ambient temperatures. Decomposes at elevated temperatures.Nitrogen oxides (NOx), CO, CO₂, Hydrogen Fluoride (HF).[4][8]
Photolytic Potentially unstable. Nitroaromatic and benzotrifluoride compounds are known to be photosensitive.Products from C-F bond solvolysis or nitro group rearrangement.[9][10]
Acid Hydrolysis Generally stable under mild acidic conditions. Degradation possible under high heat and strong acid.Potential for decarboxylation or hydrolysis of the CF₃ group under extreme conditions.[8]
Base Hydrolysis Forms a carboxylate salt. Stable under mild basic conditions. Degradation possible under high heat and strong base.Potential for decarboxylation or nucleophilic attack on the ring.[8][11]
Oxidative Relatively stable due to the presence of electron-withdrawing groups.Degradation is unlikely under typical oxidative stress conditions (e.g., H₂O₂).[8]
Discussion of Stability
  • Thermal Stability: The primary concern is decomposition at high temperatures, which can release hazardous gases including NOx and highly corrosive hydrogen fluoride.[4] This is a critical safety consideration for any process involving heating.

  • Photostability: Both the nitroaromatic system and the trifluoromethyl group can absorb UV radiation, potentially leading to degradation. Studies on related compounds show that the trifluoromethyl group can undergo photosolvolysis.[10] Therefore, it is imperative to store the compound and its solutions protected from light to ensure integrity, especially for use as an analytical standard or in long-term studies.[8][9]

  • pH and Hydrolytic Stability: The compound is expected to be stable in aqueous solutions across a moderate pH range at ambient temperature. In strongly alkaline solutions, it will exist as the water-soluble carboxylate salt. Degradation via hydrolysis would likely require harsh conditions (e.g., elevated temperature combined with extreme pH).[12][13]

Handling, Storage, and Safety

As a laboratory chemical, this compound requires careful handling to minimize risk.

Safety Precautions:

  • Irritant: The compound is classified as causing skin irritation and serious eye irritation.[5] It may also cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[4][5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

Storage Guidelines:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[5]

  • Keep the container tightly closed to prevent moisture ingress.[5]

  • Protect from direct sunlight and heat sources.[4][8]

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is well-defined by its constituent functional groups. The carboxylic acid and nitro moieties serve as reliable handles for a variety of synthetic transformations, most notably the reduction of the nitro group to a versatile amine. While chemically robust under standard conditions, the compound exhibits vulnerabilities to high heat and UV light, necessitating careful handling and storage to prevent degradation. By understanding these reactivity and stability profiles, researchers can effectively and safely leverage this compound to advance the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-Nitro-2-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Nitro-2-(trifluoromethyl)benzoic acid (CAS No. 847547-06-2) has emerged as a strategically significant intermediate in modern medicinal chemistry. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a carboxylic acid on an aromatic scaffold, offers a powerful combination of physicochemical properties and synthetic versatility. The trifluoromethyl moiety is instrumental for enhancing metabolic stability and lipophilicity in drug candidates, while the nitro and carboxylic acid groups serve as versatile synthetic handles for molecular elaboration.[1][2] This guide provides an in-depth exploration of the compound's properties, its synthesis, and detailed protocols for its application as a building block in the synthesis of complex, bioactive molecules. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this intermediate for the construction of novel therapeutic agents.

The Rationale: Why this compound is a Privileged Intermediate

The value of a synthetic building block is determined by the strategic advantages it confers upon a drug discovery program. This compound is a prime example of a molecule whose constituent parts each address critical challenges in medicinal chemistry.

  • The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy for optimizing drug-like properties.[3] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can profoundly influence a molecule's pharmacokinetic profile.[2] Specifically, the -CF₃ group often enhances metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4] Furthermore, it can improve a compound's ability to cross cellular membranes and can modulate the pKa of nearby functional groups, which can be crucial for target binding.[2][4]

  • The Nitro (-NO₂) Group: Far from being a passive substituent, the nitro group is a highly versatile functional moiety. Its primary role in this intermediate is as a masked amine.[5] Through straightforward reduction, it can be converted to a primary aniline, opening a gateway for a vast array of subsequent reactions, most notably the formation of amides, sulfonamides, and ureas—scaffolds ubiquitous in pharmaceuticals.[1][6] The strong electron-withdrawing character of the nitro group also significantly influences the reactivity of the aromatic ring.[7]

  • The Carboxylic Acid (-COOH) Group: As one of the most fundamental functional groups in medicinal chemistry, the carboxylic acid provides a direct attachment point for forming esters and, more commonly, amides. The amide bond is a cornerstone of peptide and protein structure and is found in a significant percentage of all marketed drugs. The acidity of this group allows for the formation of salts, which can be used to improve the solubility and bioavailability of a final compound.

The orthogonal nature of these three functional groups allows for a stepwise and controlled synthetic strategy, making this intermediate a powerful tool for building molecular complexity.

Figure 1: Key functional groups and their strategic importance.

Physicochemical & Safety Data

Accurate data is the foundation of reproducible science. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 847547-06-2[8]
Molecular Formula C₈H₄F₃NO₄[8][9]
Molecular Weight 235.12 g/mol [8][9]
Appearance Solid[8]
Purity Typically ≥97%[8]
IUPAC Name This compound[8]
SMILES O=C(O)C1=CC(--INVALID-LINK--[O-])=CC=C1C(F)(F)F[8]

Safety Profile: As with any laboratory chemical, proper handling is paramount. This compound is associated with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Synthesis and Purification Protocol

While commercially available, understanding the synthesis of the title compound provides insight into potential impurities and scale-up strategies. A common approach is the nitration of 2-(trifluoromethyl)benzoic acid.

Protocol 3.1: Synthesis via Nitration

Causality: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺).[10] The trifluoromethyl group is a deactivating, meta-directing group, while the carboxylic acid is also deactivating and meta-directing. The substitution pattern of the starting material leads to the nitro group being installed at the 5-position. The reaction is conducted at low temperatures to control the exothermic reaction and minimize the formation of dinitrated or other isomeric byproducts.[11]

Materials:

  • 2-(Trifluoromethyl)benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated H₂SO₄. Cool the flask to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-(trifluoromethyl)benzoic acid to the cooled sulfuric acid in portions, ensuring the temperature remains below 10 °C. Stir until fully dissolved.

  • Nitration: Slowly add concentrated HNO₃ dropwise via a dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature between 5-15 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product. Dry under vacuum.

Application Protocol: Synthesis of a Bioactive Amide

This section details a two-step protocol demonstrating the core utility of this compound: the sequential modification of its nitro and carboxylic acid groups.

Synthetic_Workflow start 5-Nitro-2-(trifluoromethyl) benzoic Acid step1_reagent Reduction (e.g., SnCl₂, HCl) start->step1_reagent intermediate 5-Amino-2-(trifluoromethyl) benzoic Acid step1_reagent->intermediate step2_reagent Amide Coupling (EDC, HOBt, R-NH₂) intermediate->step2_reagent product Final Bioactive Amide Derivative step2_reagent->product

Figure 2: General workflow for converting the intermediate to a final amide.

Protocol 4.1: Step A - Reduction of the Nitro Group

Causality: The nitro group is reduced to a primary amine using a dissolving metal reduction. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and reliable method for this transformation on a laboratory scale. The tin acts as the reducing agent, transferring electrons to the nitro group in an acidic medium.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend this compound in ethanol in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Cooling & Basification: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a saturated solution of NaHCO₃ until the pH is ~8. Caution: CO₂ evolution.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-Amino-2-(trifluoromethyl)benzoic acid. This intermediate is often used in the next step without further purification.

Protocol 4.2: Step B - Amide Coupling

Causality: The carboxylic acid is activated to facilitate nucleophilic attack by an amine. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a standard peptide coupling system. EDC activates the carboxylate, forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the desired amine (R-NH₂) to form the stable amide bond.

Materials:

  • 5-Amino-2-(trifluoromethyl)benzoic acid (from Step A)

  • A primary or secondary amine (R-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Dissolve 5-Amino-2-(trifluoromethyl)benzoic acid, HOBt, and the desired amine (R-NH₂) in DMF in a round-bottom flask.

  • Base Addition: Add DIPEA to the mixture.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified by column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

Application Note: A Robust Protocol for the Amidation of 5-Nitro-2-(trifluoromethyl)benzoic Acid using HATU

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development, with a significant number of blockbuster pharmaceuticals featuring this crucial functional group.[1] The synthesis of amides from carboxylic acids and amines, while thermodynamically favorable, is kinetically slow and requires activation of the carboxylic acid.[2] This application note provides a detailed, field-proven protocol for the amidation of 5-Nitro-2-(trifluoromethyl)benzoic acid, a compound whose structural motifs—a nitro group and a trifluoromethyl group—are prevalent in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties.

The presence of the electron-withdrawing nitro and trifluoromethyl groups on the benzoic acid scaffold presents unique challenges and opportunities in amide coupling reactions. This guide will focus on the use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of epimerization.[3][4][5] We will delve into the mechanistic rationale behind the procedural steps, offer insights into reaction optimization, and provide a comprehensive, step-by-step protocol suitable for researchers in both academic and industrial settings.

Scientific Principles and Rationale

The amidation of a carboxylic acid with an amine to form an amide bond involves the formal dehydration of the two reactants. Direct condensation requires high temperatures, which are often incompatible with complex, functionalized molecules. Therefore, the reaction is typically facilitated by a coupling reagent that activates the carboxylic acid, converting the hydroxyl group into a better leaving group.

The Role of HATU in Carboxylic Acid Activation

HATU is a widely used coupling reagent due to its high efficiency and the mild conditions under which it operates.[1][3][6] The mechanism of HATU-mediated amidation proceeds through a two-step process:

  • Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[2][7] The resulting carboxylate anion then attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester and the byproduct tetramethylurea.[2][3][7]

  • Nucleophilic Acyl Substitution: The amine then acts as a nucleophile, attacking the activated ester to form the desired amide product.[7] A notable feature of the HATU mechanism is the role of the pyridine nitrogen atom in the HOAt leaving group, which is believed to stabilize the transition state through a hydrogen-bonded, seven-membered ring, thereby accelerating the reaction.[3]

Diagram of the HATU-Mediated Amidation Mechanism

HATU_Mechanism RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA - DIPEA·H+ DIPEA DIPEA (Base) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amide Amide Product ActiveEster->Amide + Amine Amine Amine (R'-NH2) HOAt HOAt (Byproduct) Amide->HOAt releases Workflow Start Start Setup 1. Add this compound to flask Start->Setup Dissolve 2. Dissolve in anhydrous DMF Setup->Dissolve AddReagents 3. Add amine and HATU Dissolve->AddReagents Cool 4. Cool to 0°C and add DIPEA AddReagents->Cool React 5. Stir at room temperature and monitor (TLC/LC-MS) Cool->React Workup 6. Aqueous Workup (DCM, HCl, NaHCO3, Brine) React->Workup Dry 7. Dry (MgSO4), filter, and concentrate Workup->Dry Purify 8. Purify (Recrystallization or Chromatography) Dry->Purify End End: Pure Amide Product Purify->End

References

Application Notes and Protocols for the Catalytic Reduction of 5-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 5-Amino-2-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

The transformation of 5-Nitro-2-(trifluoromethyl)benzoic acid to its corresponding aniline, 5-Amino-2-(trifluoromethyl)benzoic acid, is a pivotal reaction in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting anthranilic acid derivative is a highly valued building block, primarily due to the strategic incorporation of the trifluoromethyl (-CF3) group. This functional group is known to significantly enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, mastering the selective reduction of the nitro group in the presence of both a carboxylic acid and a trifluoromethyl substituent is a critical capability for researchers in drug discovery and development.

This guide provides a comprehensive overview of the catalytic reduction of this compound, detailing the underlying mechanistic principles, comparing various catalytic systems, and offering detailed, field-proven protocols for its successful execution.

Mechanistic Insights: The Pathway from Nitroarene to Aniline

The catalytic hydrogenation of an aromatic nitro compound to an aniline is a multi-step process that occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The generally accepted mechanism, often referred to as the Haber-Lukashevich pathway, involves the sequential addition of hydrogen atoms to the nitro group.

The reaction proceeds through several key intermediates, including nitroso and hydroxylamine species.[1] While these intermediates are typically short-lived under standard hydrogenation conditions, their formation and subsequent reduction are crucial to the overall transformation. In some cases, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy or azo compounds, which are then further reduced to the desired amine.[2] The choice of catalyst and reaction conditions can significantly influence the reaction pathway and minimize the formation of these undesired byproducts.[3]

G cluster_legend Legend Start Starting Material Intermediates Intermediates Product Final Product Side_Products Potential Side Products Nitroarene Ar-NO₂ (this compound) Nitroso Ar-N=O (Nitroso Intermediate) Nitroarene->Nitroso + H₂ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + H₂ Azoxy Ar-N(O)=N-Ar (Azoxy Compound) Nitroso->Azoxy + Ar-NHOH (Condensation) Aniline Ar-NH₂ (5-Amino-2-(trifluoromethyl)benzoic acid) Hydroxylamine->Aniline + H₂ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo + H₂ Hydrazo Ar-NH-NH-Ar (Hydrazo Compound) Azo->Hydrazo + H₂ Hydrazo->Aniline + H₂ (Cleavage)

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for achieving high yield and selectivity in the reduction of this compound. The presence of the electron-withdrawing trifluoromethyl and carboxylic acid groups can influence catalyst activity and the potential for side reactions. Below is a comparative summary of commonly employed catalytic systems.

Catalyst SystemHydrogen SourceTypical SolventsTemperature (°C)PressureAdvantagesDisadvantages & Considerations
10% Pd/C H₂ gasMethanol, Ethanol, Ethyl AcetateRoom Temp. - 501 atm - 50 psiHigh activity and selectivity, clean reaction profile, widely applicable.[1][4]Pyrophoric when dry, requires specialized hydrogenation equipment.[5]
Raney® Nickel H₂ gasEthanol, Methanol, WaterRoom Temp. - 801 atm - 500 psiCost-effective, less prone to dehalogenation than Pd/C.[4][6]Pyrophoric, requires careful handling and preparation, may be less selective.[6]
10% Pd/C Ammonium FormateMethanol, Ethanol, THFRoom Temp. - RefluxAtmosphericAvoids use of H₂ gas, milder conditions, good for sensitive substrates.[7][8][9]Requires removal of formate salts during workup.
Raney® Nickel Formic AcidMethanol, EthanolRoom Temp.AtmosphericRapid and mild reduction, tolerates many functional groups.[10][11]Requires neutralization and removal of formic acid.
Fe / Acid H⁺ (e.g., HCl, Acetic Acid)Ethanol, WaterRefluxAtmosphericInexpensive, robust, good for large-scale synthesis.Requires stoichiometric amounts of metal, acidic workup to remove iron salts.[12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol is often the method of choice due to its high efficiency and clean reaction profile.[4] It requires standard hydrogenation apparatus.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully, under an inert atmosphere, add the 10% Pd/C catalyst to the flask. Caution: Pd/C is pyrophoric and can ignite in the presence of solvents and air.[1][13]

  • Seal the vessel and purge the system with an inert gas to remove air.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[1]

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) or use a hydrogen-filled balloon for atmospheric pressure reactions.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or monitoring hydrogen uptake). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric. Keep it wet with solvent or water.[1]

  • Wash the filter cake with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-Amino-2-(trifluoromethyl)benzoic acid.

  • The product can be further purified by recrystallization if necessary.

G Start Dissolve Substrate in Solvent Add_Catalyst Add Pd/C Catalyst (under inert gas) Start->Add_Catalyst Purge_System Purge with N₂/Ar Add_Catalyst->Purge_System Introduce_H2 Evacuate & Backfill with H₂ (3x) Purge_System->Introduce_H2 React Stir under H₂ Atmosphere Introduce_H2->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Monitor->React Incomplete Purge_H2 Purge with N₂/Ar Monitor->Purge_H2 Complete Filter Filter through Celite® Purge_H2->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (if needed) Concentrate->Purify Product 5-Amino-2-(trifluoromethyl) benzoic acid Purify->Product

Protocol 2: Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method is an excellent alternative when high-pressure hydrogenation equipment is unavailable.[7][8]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C, 10-20 mol%)

  • Ammonium formate (HCOONH₄, 4-6 eq)

  • Methanol or Ethanol

  • Filter aid (e.g., Celite®)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst.

  • Add ammonium formate to the suspension in one portion.

  • Heat the reaction mixture to a gentle reflux (typically 60-80°C).

  • Stir the mixture and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be partitioned between ethyl acetate and water. Wash the organic layer with saturated sodium chloride solution to remove any remaining ammonium formate.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as needed.

Safety and Handling Precautions

This compound (Starting Material):

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[11][14]

5-Amino-2-(trifluoromethyl)benzoic Acid (Product):

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[15]

  • Handling: Similar precautions as the starting material. Wear appropriate personal protective equipment (PPE).[15]

Catalysts (Pd/C, Raney Nickel):

  • Hazards: Highly flammable and pyrophoric, especially when dry or after use (containing adsorbed hydrogen).[5][6][13]

  • Handling: Always handle catalysts under an inert atmosphere or as a slurry in a solvent. Never allow the catalyst to become dry on filter paper or in the air. Quench used catalyst on Celite® with plenty of water before disposal in a dedicated waste container.[16]

Hydrogen Gas:

  • Hazards: Highly flammable and explosive.

  • Handling: Use in a well-ventilated fume hood. Ensure all connections are secure and leak-free. Purge the reaction system with an inert gas before and after the reaction.[5][16]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Poor solubility of starting material. 4. Insufficient hydrogen pressure/source.1. Use a fresh batch of catalyst. 2. Increase the mol% of the catalyst. 3. Use a co-solvent system (e.g., THF/Methanol) or heat the reaction.[3] 4. For H₂ gas, increase pressure. For transfer hydrogenation, add more hydrogen donor (e.g., ammonium formate).
Formation of Side Products (e.g., hydroxylamine, azo compounds) 1. Insufficient reducing agent/hydrogen. 2. Reaction temperature is too high. 3. Catalyst poisoning.1. Ensure an adequate excess of the hydrogen source is present to drive the reaction to completion. 2. Perform the reaction at a lower temperature (e.g., room temperature). 3. Ensure starting material and solvents are pure. If catalyst poisoning is suspected, a different catalyst or reduction method may be necessary.[12]
Difficulty Filtering the Catalyst 1. Catalyst particles are too fine. 2. Clogging of the filter paper.1. Use a thick pad of Celite® or another filter aid over the filter paper. 2. Dilute the reaction mixture with more solvent before filtration.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 5-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-2-(trifluoromethyl)benzoic acid is a key intermediate and building block in the synthesis of a variety of pharmacologically active compounds and functional materials. The strategic modification, or derivatization, of its carboxylic acid group is a critical step in molecular design, enabling the modulation of physicochemical properties, biological activity, and analytical detectability. This guide provides a comprehensive overview of the principles and detailed protocols for the derivatization of this important molecule.

The presence of a strongly electron-withdrawing trifluoromethyl group at the ortho position and a nitro group at the meta position significantly influences the reactivity of the carboxylic acid. These substituents increase the acidity of the carboxyl proton and can sterically hinder certain reactions. Understanding these electronic and steric effects is paramount for selecting the appropriate derivatization strategy and optimizing reaction conditions.

This document will delve into the most common and effective derivatization pathways for the carboxylic acid group of this compound, including esterification, amide bond formation, and conversion to an acyl chloride. Each section will provide not only step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes in the laboratory.

PART 1: Derivatization Strategies and Rationale

The choice of derivatization method is dictated by the desired final product and its intended application. The three primary strategies discussed here offer distinct advantages:

  • Esterification: This process converts the carboxylic acid into an ester. Esterification is often employed to protect the carboxylic acid group, increase lipophilicity, or to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. For analytical purposes, esterification can improve volatility for gas chromatography (GC) analysis.[1][2][3]

  • Amide Bond Formation: Coupling the carboxylic acid with an amine to form an amide is a cornerstone of medicinal chemistry. Amides are generally more stable than esters and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[4] A wide variety of amines can be used, allowing for extensive structural diversification.[5]

  • Acyl Chloride Formation: Conversion to an acyl chloride provides a highly reactive intermediate. Acyl chlorides readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This two-step approach is often preferred when direct esterification or amidation is sluggish or inefficient.[6][7][8]

Visualization of Derivatization Pathways

Derivatization_Pathways A This compound B Ester Derivative A->B Esterification (e.g., Fischer-Speier) C Amide Derivative A->C Amidation (e.g., EDC/HOBt coupling) D Acyl Chloride Intermediate A->D Chlorination (e.g., SOCl₂, (COCl)₂) E Ester (from Acyl Chloride) D->E Alcoholysis F Amide (from Acyl Chloride) D->F Aminolysis

Caption: Primary derivatization routes for this compound.

PART 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and many of the reagents used are irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[9]

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This classic method utilizes an excess of alcohol as the solvent and a strong acid catalyst to drive the equilibrium towards the ester product.[10]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.35 g (10 mmol) of this compound in 50 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid dropwise to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Carefully pour the remaining mixture into 100 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 5-nitro-2-(trifluoromethyl)benzoate.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Value Rationale
Reactant Ratio 1:excess (acid:alcohol)Drives the equilibrium towards the ester product.
Catalyst Conc. H₂SO₄Protonates the carbonyl oxygen, making the carbon more electrophilic.
Temperature Reflux (~65°C)Provides the necessary activation energy for the reaction.
Reaction Time 4-6 hoursAllows the reaction to proceed to completion.
Protocol 2: Amide Bond Formation using EDC/HOBt Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by an amine.[11] The addition of Hydroxybenzotriazole (HOBt) can help to suppress side reactions and improve yields.

Materials:

  • This compound

  • Benzylamine (or other desired amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2.35 g (10 mmol) of this compound and 1.35 g (10 mmol) of HOBt. Dissolve in 40 mL of anhydrous DMF.

  • Amine Addition: Add 1.07 g (10 mmol) of benzylamine to the solution.

  • EDC Addition: Cool the mixture to 0°C in an ice bath. Add 2.1 g (11 mmol) of EDC portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.

  • Work-up:

    • Pour the reaction mixture into 200 mL of water.

    • Extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid & HOBt in anhydrous DMF B Add Amine A->B C Cool to 0°C B->C D Add EDC C->D E Stir at RT (12-18h) D->E F Quench with Water E->F G Extract with EtOAc F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry & Concentrate H->I J Purify I->J

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 3: Acyl Chloride Formation

This protocol describes the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride. This intermediate is typically used immediately in the next step without purification.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl gas)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2.35 g (10 mmol) of this compound in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add one drop of anhydrous DMF.

  • Reagent Addition: Slowly add 1.5 mL (2.4 g, 20 mmol) of thionyl chloride to the suspension at room temperature.[6]

  • Reflux: Attach a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution) and heat the mixture to a gentle reflux (around 80°C) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation of Acyl Chloride:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and toluene under reduced pressure. This should be done using a vacuum pump protected by a cold trap and an alkali trap.

    • The resulting crude 5-nitro-2-(trifluoromethyl)benzoyl chloride is a yellow oil or solid and is typically used immediately in the subsequent reaction without further purification.

Reagent Role Key Considerations
**Thionyl Chloride (SOCl₂) **Chlorinating agentExcess is used to drive the reaction. Byproducts (SO₂ and HCl) are gaseous and easily removed.
DMF (catalyst) Activates thionyl chlorideForms the Vilsmeier reagent in situ, which is the active chlorinating species.
Solvent (Toluene/DCM) Inert reaction mediumMust be anhydrous to prevent hydrolysis of the acyl chloride.

PART 3: Troubleshooting and Key Considerations

  • Moisture Sensitivity: All reactions, especially acyl chloride formation and amide coupling, should be conducted under anhydrous conditions using dry solvents and glassware to prevent hydrolysis of reagents and intermediates.[6]

  • Steric Hindrance: The trifluoromethyl group at the ortho position can sterically hinder the approach of nucleophiles. For bulky amines or alcohols, longer reaction times, elevated temperatures, or the use of a more reactive intermediate (like the acyl chloride) may be necessary.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) should be developed to clearly separate the starting material, product, and any significant byproducts.

  • Purification: While some derivatives may crystallize upon concentration, column chromatography is a reliable method for obtaining highly pure products. The choice of eluent will depend on the polarity of the derivative.

Conclusion

The derivatization of the carboxylic acid group of this compound is a versatile and powerful strategy in synthetic and medicinal chemistry. By selecting the appropriate method—be it esterification, amidation, or conversion to an acyl chloride—researchers can effectively tailor the properties of the molecule to suit their specific needs. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful synthesis and application of these important derivatives.

References

Application Note: Analytical Strategies for Monitoring Reactions of 5-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Nitro-2-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for the distinct electronic properties imparted by its nitro and trifluoromethyl substituents. Monitoring its chemical transformations is critical for process optimization, yield maximization, and impurity profiling. This document provides a comprehensive guide with detailed protocols for researchers, chemists, and process development professionals on the application of modern analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to effectively monitor reactions involving this versatile building block.

Introduction: The Analytical Challenge

This compound possesses three chemically significant functional groups on an aromatic scaffold: a carboxylic acid, a nitro group, and a trifluoromethyl (CF₃) group. Each of these moieties offers a unique "handle" for analytical detection, but their combined electronic effects can influence reactivity and separation behavior. Effective reaction monitoring requires methods that can quantitatively track the consumption of the starting material while simultaneously identifying and quantifying intermediates, byproducts, and the final product.

The primary challenges in monitoring reactions with this substrate include:

  • Complex Reaction Mixtures: The presence of multiple functional groups can lead to side reactions and the formation of isomeric impurities.

  • Chromatographic Behavior: The acidic nature of the carboxyl group necessitates careful method development in HPLC to achieve sharp, symmetrical peaks.

  • Structural Elucidation: Unambiguous confirmation of product structure and regiochemistry is essential.

This guide explains the causality behind experimental choices for each technique, providing robust, self-validating protocols to ensure data integrity.

High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse

HPLC with UV detection is the premier technique for quantitative analysis of reaction progress, offering excellent sensitivity, resolution, and reproducibility. The aromatic ring and nitro group in this compound are strong chromophores, making UV detection highly effective.

Principle of Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. The trifluoromethylated aromatic core of the target molecule provides sufficient hydrophobicity for retention on a C18 stationary phase. The polar carboxylic acid group can cause poor peak shape due to its interaction with residual silanols on the silica support. To counteract this, an acid modifier (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase. This suppresses the ionization of the carboxylic acid, rendering it less polar and promoting better peak symmetry and retention.

EPA Method 8330B, developed for the analysis of nitroaromatics, provides a solid foundation for developing a robust HPLC protocol.[1][2]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or dual-wavelength UV detector is recommended.[3]

  • Sample Preparation:

    • Carefully withdraw a small, measured aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of mobile phase or a 50:50 mixture of acetonitrile and water. This prevents further reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter before injection.

  • Chromatographic Conditions: The following conditions are a robust starting point and should be optimized for specific reaction mixtures.

    ParameterRecommended SettingRationale
    Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Industry standard for separating moderately polar to nonpolar compounds.
    Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to suppress carboxylate ionization, ensuring sharp peaks.[4]
    Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes.
    Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% BA gradient is effective for separating components with a wide range of polarities.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temperature 35 °CElevated temperature improves efficiency and reduces viscosity.
    Injection Volume 5 µLSmall volume to prevent column overload.
    Detection UV at 254 nmStrong absorbance wavelength for nitroaromatic compounds.[4]
  • Quantification: Create a calibration curve using standards of known concentrations for the starting material and any available product standards to determine the concentration of each component over time.

Data Interpretation

Monitor the reaction by tracking the peak area of the this compound. As the reaction proceeds, its peak area will decrease, while the peak area(s) of the product(s) will increase. New peaks may indicate the formation of intermediates or byproducts. A DAD can be used to assess peak purity and aid in the tentative identification of related species by comparing their UV spectra.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench & Dilute Sample->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify vs. Time Integrate->Quantify

Caption: Workflow for quantitative reaction monitoring using HPLC-UV.

NMR Spectroscopy: The Structural Insight Engine

NMR spectroscopy provides unparalleled structural information, making it invaluable for confirming product identity and observing functional group transformations in real-time.[5] The presence of the CF₃ group makes ¹⁹F NMR a particularly powerful and unambiguous tool for monitoring reactions of this compound.[6][7]

Principle of Method
  • ¹H NMR: Monitors changes in the aromatic and carboxylic acid proton signals. The chemical shifts of the aromatic protons are sensitive to changes in neighboring functional groups. The acidic proton of the carboxyl group typically appears as a broad singlet at a high chemical shift (>10 ppm) but can be exchangeable with trace water.[8]

  • ¹³C NMR: Tracks the chemical shifts of all carbon atoms, including the carboxyl carbon (~165-185 ppm), providing a detailed fingerprint of the molecular structure.[9]

  • ¹⁹F NMR: The CF₃ group provides a strong, sharp singlet in a spectral region free from other signals. This makes it an exceptional probe for monitoring the reaction, as any change to the molecule will likely induce a chemical shift in the ¹⁹F signal.[6][10]

Experimental Protocol: Offline and In-Situ Monitoring
  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) with ¹H, ¹³C, and ¹⁹F capabilities.

  • Sample Preparation (Offline Analysis):

    • Withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Remove the reaction solvent under reduced pressure (if volatile).

    • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice as it can dissolve a wide range of polar and nonpolar organic compounds.

    • Add a small amount of an internal standard (e.g., tetramethylsilane for ¹H, or a fluorinated compound with a known chemical shift for ¹⁹F) for accurate chemical shift referencing and quantification.

  • Data Acquisition:

    • Acquire a ¹H spectrum to observe changes in the aromatic region.

    • Acquire a quantitative ¹⁹F spectrum. The simplicity of the spectrum (often a single peak for the starting material and another for the product) allows for rapid and accurate determination of the conversion ratio.

Data Interpretation
  • Conversion Calculation: In ¹⁹F NMR, the conversion can be calculated directly from the integration of the starting material (SM) and product (P) signals:

    • Conversion (%) = [Integral(P) / (Integral(SM) + Integral(P))] x 100

  • Structural Confirmation: A full suite of 2D NMR experiments (COSY, HSQC, HMBC) on the final, purified product can confirm its structure, especially in cases of uncertain regiochemistry.

NMR Monitoring Workflow Diagram

NMR_Workflow Start Reaction in Progress Aliquot Withdraw Aliquot at Time (t) Start->Aliquot Prep Sample Prep: Quench, Evaporate Solvent, Dissolve in Deuterated Solvent Aliquot->Prep NMR Acquire ¹H and ¹⁹F NMR Spectra Prep->NMR Analysis Integrate Signals (SM vs. Product) NMR->Analysis Conversion Calculate % Conversion Analysis->Conversion Repeat Repeat for t+1, t+2... Conversion->Repeat Repeat->Aliquot Next Time Point

Caption: General workflow for offline reaction monitoring via NMR spectroscopy.

FTIR Spectroscopy: Real-Time Functional Group Analysis

In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time, continuous monitoring of functional group transformations without the need for sampling.[11]

Principle of Method

This technique monitors the vibrations of chemical bonds. The disappearance of reactant-specific bands and the appearance of product-specific bands can be trended over time. For this compound, the key vibrational bands are:

  • Carboxylic Acid (O-H stretch): Very broad band from 3300-2500 cm⁻¹.[8][12]

  • Carboxylic Acid (C=O stretch): Strong, sharp band around 1710-1760 cm⁻¹.[8]

  • Nitro Group (NO₂ asymmetric stretch): Strong band around 1520-1560 cm⁻¹.

  • Nitro Group (NO₂ symmetric stretch): Strong band around 1340-1380 cm⁻¹.

If the carboxylic acid is converted to an ester, for example, the broad O-H stretch will disappear and the C=O stretch will shift to a higher wavenumber (typically 1735-1750 cm⁻¹).[9]

Experimental Protocol: In-Situ Monitoring
  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe (e.g., ReactIR).

  • Setup:

    • Insert the ATR probe directly into the reaction vessel before starting the reaction.

    • Collect a background spectrum of the reaction solvent and starting materials at the initial temperature.

    • Initiate the reaction (e.g., by adding the final reagent).

  • Data Acquisition: Collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the duration of the reaction.

  • Data Analysis: Plot the intensity of key absorbance bands (e.g., the C=O stretch of the starting material and the product) versus time to generate a reaction profile.

Functional Group Transformation Diagram

FTIR_Logic cluster_legend Spectral Change Reactant This compound C=O stretch: ~1710 cm⁻¹ O-H stretch: ~3000 cm⁻¹ (broad) Transformation Esterification Reaction Reactant->Transformation Change1 C=O band shifts to higher wavenumber Reactant:cooh->Change1 Change2 Broad O-H band disappears Reactant:oh->Change2 Product Example Product: Ester Derivative C=O stretch: ~1740 cm⁻¹ O-H stretch: Disappears Product:ester->Change1 Product:no_oh->Change2 Transformation->Product

Caption: Correlation between chemical transformation and FTIR spectral changes.

Mass Spectrometry (MS): Unambiguous Identification

Mass spectrometry is essential for confirming the molecular weight of products and identifying unknown byproducts. When coupled with HPLC (LC-MS), it provides the ultimate combination of separation and identification.

Principle of Method

MS measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (MW: 235.12 g/mol ), electrospray ionization (ESI) in negative mode is highly effective, as the carboxylic acid is easily deprotonated to form an [M-H]⁻ ion at m/z 234.1. The fragmentation pattern in MS/MS can provide further structural confirmation, with characteristic losses of groups like ·CF₃ or ·NO₂.[13][14]

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an ESI source.

  • LC Method: Use the HPLC method described in Section 2. The use of formic acid is compatible with MS, whereas non-volatile buffers should be avoided.

  • MS Parameters:

    ParameterRecommended SettingRationale
    Ionization Mode ESI NegativeThe acidic proton is easily lost, providing high sensitivity for the [M-H]⁻ ion.
    Scan Range m/z 50 - 500Covers the expected mass range of reactants, products, and common byproducts.
    Capillary Voltage 3.0 - 4.0 kVTypical voltage for stable spray in ESI.
    Drying Gas Temp. 300 - 350 °CTo effectively desolvate the ions.
  • Data Analysis: Extract ion chromatograms (EICs) for the expected m/z values of the starting material and product(s) to track their consumption and formation with high specificity.

Conclusion and Recommended Strategy

For comprehensive and robust monitoring of reactions involving this compound, a multi-technique approach is recommended.

  • Initial Screening & Optimization: Use in-situ FTIR for rapid, real-time feedback on reaction kinetics and endpoint detection.

  • Quantitative Analysis: Employ reversed-phase HPLC-UV for accurate quantification of reactant consumption, product formation, and purity analysis at discrete time points.

  • Structural Confirmation: Use NMR (¹H and ¹⁹F) on the final reaction mixture or purified material to unambiguously confirm the structure of the main product and identify major byproducts. LC-MS is critical for confirming molecular weights and identifying trace-level impurities.

By combining these methods, researchers and drug development professionals can gain a complete understanding of the reaction, ensuring process control, optimizing yield, and guaranteeing the quality of the final product.

References

Application Notes & Protocols: 5-Nitro-2-(trifluoromethyl)benzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Nitro-2-(trifluoromethyl)benzoic Acid in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for medicinal chemistry optimization.[2][3] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. This compound is an exemplary fragment, embodying several key features that make it a valuable tool for probing protein binding sites.

This molecule integrates three critical pharmacophoric elements onto a tractable benzoic acid scaffold:

  • Trifluoromethyl (-CF3) Group: This moiety is a cornerstone of modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high lipophilicity can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase cell membrane permeability.[5][6][7]

  • Nitro (-NO2) Group: As a strong electron-withdrawing group and a hydrogen bond acceptor, the nitro group significantly influences the electronic properties of the aromatic ring.[8] It can form critical interactions within a protein's binding pocket and serves as a versatile synthetic handle for future chemical elaboration.[9]

  • Carboxylic Acid (-COOH) Group: This acidic functional group is a potent hydrogen bond donor and acceptor, frequently involved in anchoring ligands to protein targets by interacting with basic amino acid residues like lysine or arginine.

The combination of these features in a molecule that adheres to the "Rule of Three" (Ro3) makes this compound an excellent candidate for inclusion in a fragment library.[3][10]

Physicochemical Properties of this compound

The suitability of a molecule as a fragment is initially assessed by its physicochemical properties, which predict its binding behavior and synthetic tractability.

PropertyValue"Rule of Three" Compliance
CAS Number 847547-06-2N/A
Molecular Formula C₈H₄F₃NO₄N/A
Molecular Weight 235.12 g/mol ✓ (≤ 300 Da)
cLogP ~2.1 (Estimated)✓ (≤ 3)
Hydrogen Bond Donors 1 (from -COOH)✓ (≤ 3)
Hydrogen Bond Acceptors 4 (2 from -NO₂, 2 from -COOH)> 3 (Slight Deviation)
Rotatable Bonds 2✓ (≤ 3)

Note: While the hydrogen bond acceptor count slightly exceeds the Ro3 guideline, this is often tolerated for fragments containing a carboxylic acid group due to its high potential for forming strong, directional interactions.

The FBDD Workflow: From Fragment Hit to Lead Candidate

The application of this compound begins with its inclusion in a diverse fragment library, which is then screened against a protein target. The overall workflow is a multi-stage process designed to identify weak-binding fragments and rationally optimize them into potent drug candidates.[1][11]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Library Fragment Library (incl. This compound) Screening Primary Biophysical Screen (e.g., SPR, NMR, Thermal Shift) Library->Screening Hits Initial Fragment Hits (Weak Binders) Screening->Hits Validation Orthogonal Screen (e.g., NMR, ITC) Hits->Validation Structure Structural Biology (X-ray Crystallography / Cryo-EM) Validation->Structure ValidatedHits Validated Hits with Binding Mode Data Structure->ValidatedHits MedChem Medicinal Chemistry (Fragment Growing, Linking) ValidatedHits->MedChem SAR Structure-Activity Relationship (SAR) MedChem->SAR SAR->MedChem Iterative Design Lead Potent Lead Compound (nM Affinity) SAR->Lead

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[12][13][14] It measures changes in refractive index at a sensor surface to monitor molecular interactions in real time, allowing for the detection of the weak, transient binding events characteristic of fragments.[12][14] Its high throughput and low protein consumption make it an efficient first-pass screening method.[15]

Objective: To identify fragments from a library, including this compound, that bind to an immobilized protein target.

Materials:

  • Target Protein: Purified to >95% homogeneity.

  • Fragment: this compound (and other library members), dissolved in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • SPR Instrument: e.g., Biacore T200 (Cytiva), Carterra LSA.

  • Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface).

  • Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.0 (must be optimized for target protein stability).

Methodology:

  • Protein Immobilization (Amine Coupling):

    • Causality: This procedure creates a stable, covalent linkage between the protein and the sensor surface, ensuring a consistent and reproducible assay.

    • Step 1 (Activation): Equilibrate the sensor surface with Running Buffer. Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.

    • Step 2 (Coupling): Inject the target protein (diluted to 10-50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is reached. The low pH protonates protein carboxyl groups, promoting the reaction with the activated surface.

    • Step 3 (Blocking): Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface, preventing non-specific binding.

  • Fragment Screening Assay:

    • Causality: Fragments are screened at a single, high concentration to maximize the chances of detecting low-affinity interactions. A reference flow cell is used to subtract bulk refractive index changes and non-specific binding.

    • Step 1 (Fragment Preparation): Prepare a working solution of this compound at 200 µM in Running Buffer. The final DMSO concentration should be matched across all samples and kept low (e.g., ≤1%) to minimize solvent effects.

    • Step 2 (Binding Measurement): Inject the fragment solution over both the target-immobilized flow cell and a reference flow cell (activated and blocked without protein) at a flow rate of 30 µL/min for a 60-second contact time, followed by a 120-second dissociation phase.

    • Step 3 (Regeneration): If required, inject the optimized Regeneration Solution to remove any bound fragment and prepare the surface for the next injection.

  • Data Analysis and Hit Triage:

    • Causality: By subtracting the reference channel signal, the resulting sensorgram represents the specific binding of the fragment to the target. Hits are identified based on a response threshold significantly above the baseline noise.

    • Step 1 (Reference Subtraction): Process the raw data by subtracting the signal from the reference flow cell from the active flow cell signal.

    • Step 2 (Hit Identification): A fragment is considered a preliminary hit if its binding response is statistically significant (e.g., >3 standard deviations above the mean of buffer-only injections) and shows a plausible binding and dissociation profile.

    • Step 3 (Ligand Efficiency Calculation): For initial ranking, calculate the Ligand Efficiency (LE) for promising hits. LE = (1.37 * pKD) / N, where pKD is the negative log of the dissociation constant and N is the number of non-hydrogen atoms. Since Kᴅ is not yet known, response per molecular weight can be used as a surrogate metric to prioritize smaller fragments that give a strong signal.[16]

Protocol 2: Hit Validation by NMR Spectroscopy

Scientific Rationale: It is crucial to validate hits from a primary screen using an orthogonal technique to eliminate false positives that may arise from assay artifacts.[17] Nuclear Magnetic Resonance (NMR) spectroscopy is a gold-standard method for this purpose, as it detects binding directly in solution and can provide structural information.[18][19][20] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited for FBDD as they are sensitive to weak binding and do not require isotope-labeling of the protein.[21][22]

Objective: To confirm the binding of this compound to the target protein in solution using STD-NMR.

Materials:

  • Target Protein: Concentrated stock (e.g., 10-50 µM) in a deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).

  • Fragment Hit: this compound stock solution.

  • NMR Spectrometer: High-field spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Methodology:

  • Sample Preparation:

    • Causality: A high ligand-to-protein ratio ensures that a detectable fraction of the fragment is bound at any given time, which is necessary for the STD effect to be observed.

    • Prepare two NMR samples:

      • Sample A (Reference): 1 mM this compound in deuterated buffer.

      • Sample B (Test): 1 mM this compound and 20 µM target protein in the same deuterated buffer.

  • NMR Data Acquisition:

    • Causality: The STD experiment relies on transferring magnetic saturation from the protein to a bound ligand. By comparing spectra with on-resonance (saturating protein signals) and off-resonance irradiation, we can selectively identify signals from the binding fragment.

    • Step 1 (Setup): Acquire a standard 1D ¹H spectrum for both samples to confirm fragment integrity and chemical shifts.

    • Step 2 (STD Experiment): On Sample B, set up the STD experiment. Select a region for on-resonance saturation where only protein signals reside (e.g., 0.5 ppm) and an off-resonance frequency where no signals are present (e.g., 40 ppm).

    • Step 3 (Acquisition): Acquire the STD spectra using a saturation time of ~2 seconds and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Causality: The presence of signals in the difference spectrum (off-resonance minus on-resonance) is unambiguous proof of binding. The intensity of these signals corresponds to the protons of the fragment that are in closest proximity to the protein surface.

    • Step 1 (Subtraction): Process the data to generate the STD difference spectrum.

    • Step 2 (Analysis): If this compound binds to the target, distinct peaks corresponding to its protons will appear in the difference spectrum. No signals will be present if it does not bind.

    • Step 3 (Epitope Mapping): The relative intensities of the signals in the STD spectrum can provide initial insights into which part of the fragment is most intimately interacting with the protein, guiding subsequent structural studies.

Hit_Validation_Workflow cluster_0 Hit Validation cluster_1 Structural Elucidation cluster_2 Structure-Based Design PrimaryHit Primary Hit from SPR (e.g., 5-Nitro-2-CF3-Benzoic Acid) NMR Ligand-Observed NMR (STD, WaterLOGSY) PrimaryHit->NMR ITC Isothermal Titration Calorimetry (ITC) PrimaryHit->ITC Validated Validated Hit (Binding Confirmed, Kᴅ measured) NMR->Validated ITC->Validated Xray X-ray Crystallography Validated->Xray Structure High-Resolution Protein-Fragment Complex Growing Fragment Growing (Exploit vectors from structure) Structure->Growing Linking Fragment Linking (Combine adjacent fragments) Structure->Linking LeadOpt Lead Optimization Growing->LeadOpt Linking->LeadOpt

Caption: Workflow for hit validation and structure-guided lead optimization.

Protocol 3: Structural Characterization by X-ray Crystallography

Scientific Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit characterization phase.[23][24] This provides a precise, three-dimensional map of the binding interaction at the atomic level, revealing the binding site, the fragment's orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts).[25] This structural information is indispensable for the rational design of more potent compounds.[26]

Objective: To determine the co-crystal structure of the target protein in complex with this compound.

Materials:

  • Target Protein: Highly purified and concentrated (>10 mg/mL).

  • Fragment Hit: this compound.

  • Crystallization Screens: Commercial and custom screens.

  • Cryoprotectant: e.g., Glycerol, ethylene glycol.

  • X-ray Source: Synchrotron beamline.

Methodology Overview:

  • Protein Crystallization:

    • Causality: High-quality, well-diffracting crystals of the target protein are a prerequisite for structural analysis.

    • Set up crystallization trials (e.g., sitting drop vapor diffusion) to find conditions that produce suitable crystals of the apo-protein.

  • Fragment Soaking:

    • Causality: Soaking introduces the fragment into the pre-formed crystal lattice, allowing it to diffuse into the active site without disrupting the crystal packing. This is often more successful than co-crystallization for fragments.

    • Step 1: Prepare a solution of this compound (e.g., 1-10 mM) in the crystallization mother liquor.

    • Step 2: Transfer the apo-protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Causality: Crystals are flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. A cryoprotectant is required to prevent the formation of damaging ice crystals.

    • Step 1: Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Step 2: Mount the crystal and flash-cool it in a stream of liquid nitrogen.

    • Step 3: Collect diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Causality: The collected diffraction pattern is used to calculate an electron density map. The known protein structure is fitted into this map, and any unexplained density in the binding pocket is modeled as the fragment.

    • Step 1: Process the diffraction data.

    • Step 2: Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Step 3: Analyze the difference electron density maps (Fo-Fc) to locate the bound fragment.

    • Step 4: Build the model for this compound into the density and perform iterative cycles of refinement.

  • Analysis for Medicinal Chemistry:

    • The final, refined structure reveals the precise binding mode. This information allows medicinal chemists to identify "growth vectors"—positions on the fragment that can be modified to engage with nearby pockets or residues, thereby rationally improving potency and selectivity.

References

Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 5-Nitro-2-(trifluoromethyl)benzoic Acid

This compound is a highly valuable and versatile starting material in medicinal chemistry and drug discovery. Its utility stems from the strategic placement of three key functional groups on a benzene scaffold: a carboxylic acid, a nitro group, and a trifluoromethyl (CF3) group. This unique combination allows for a series of controlled, sequential transformations to build complex heterocyclic systems.

  • The Trifluoromethyl Group (-CF3): This moiety is a bioisostere for various groups and is prized in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic nature of the molecule.

  • The Nitro Group (-NO2): As a strong electron-withdrawing group, it influences the reactivity of the aromatic ring. More importantly, it serves as a synthetic handle that can be selectively reduced to a primary amine, a crucial nucleophile for intramolecular cyclization reactions.

  • The Carboxylic Acid Group (-COOH): This group can be readily activated (e.g., converted to an acid chloride or ester) or directly participate in condensation reactions, providing the second reactive site necessary for ring formation.

This guide provides detailed synthetic pathways and step-by-step protocols for constructing novel quinazolinone and related heterocyclic derivatives, leveraging the unique reactivity of this trifluoromethylated building block. These scaffolds are central to many therapeutic agents, exhibiting a wide range of biological activities.[1][2][3]

Core Synthetic Strategy: From Benzoic Acid to Privileged Scaffolds

The primary synthetic logic involves a foundational two-step transformation of the starting material into a trifluoromethyl-substituted anthranilic acid analogue. This key intermediate then serves as the divergent point for the synthesis of various heterocyclic systems.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="5-Amino-2-(trifluoromethyl)benzoic Acid\n(Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; path1 [label="Quinazolinone Scaffolds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; path2 [label="Benzoxazinone Intermediates", fillcolor="#34A853", fontcolor="#FFFFFF"]; path3 [label="Other Heterocycles\n(e.g., Benzimidazoles - via multi-step conversion)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label=" Step 1: Nitro Group Reduction\n(e.g., SnCl2·2H2O / HCl)"]; intermediate -> path1 [label=" Niementowski-type\nCyclization"]; intermediate -> path2 [label=" Acylation & Dehydrative\nCyclization"]; path2 -> path1 [label=" Reaction with Amines"]; intermediate -> path3 [label=" Advanced / Multi-step\nPathways"]; } Caption: Core synthetic strategy from the starting benzoic acid.

Pathway I: Synthesis of Novel 6-(Trifluoromethyl)quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. [4][5]The following protocol details a reliable pathway to this scaffold, analogous to the classic Niementowski quinazolinone synthesis. [4]

Overall Reaction Scheme

// Nodes A [label="{this compound | { O2N | COOH | CF3}}", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="{5-Amino-2-(trifluoromethyl)benzoic Acid | { H2N | COOH | CF3}}", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="{N-Acyl Intermediate | { R-CO-NH | COOH | CF3}}", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="{6-(Trifluoromethyl)quinazolin-4(3H)-one | { N | N-R' | CF3 | O}}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Step 1: Reduction\n SnCl2·2H2O, EtOH/HCl"]; B -> C [label=" Step 2: Acylation\n (RCO)2O or RCOCl"]; C -> D [label=" Step 3: Cyclization\n R'-NH2, Heat"]; }

Caption: Multi-step synthesis of quinazolinone derivatives.

Protocol 1: Synthesis of 5-Amino-2-(trifluoromethyl)benzoic Acid (Key Intermediate)

Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amino group is the critical activation step. Stannous chloride (SnCl₂) in an acidic medium is a classic and effective method for this transformation, offering high yields and operational simplicity.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-Amino-2-(trifluoromethyl)benzoic acid.

Protocol 2: Synthesis of 2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one

Rationale: This protocol uses acetic anhydride for the acylation step, followed by cyclization with ammonia. This is a common method for producing 2-methyl substituted quinazolinones. [5] Materials:

  • 5-Amino-2-(trifluoromethyl)benzoic acid (from Protocol 3.2)

  • Acetic anhydride ((CH₃CO)₂O)

  • Ammonium acetate (CH₃COONH₄) or aqueous ammonia (NH₄OH)

  • Glacial acetic acid (optional, as solvent)

Procedure:

  • Place 5-Amino-2-(trifluoromethyl)benzoic acid (1.0 eq) in a flask.

  • Add an excess of acetic anhydride (3.0-5.0 eq).

  • Heat the mixture at reflux for 1-2 hours. This step forms the N-acetyl derivative and may also lead to the formation of the corresponding benzoxazinone intermediate (see Section 4.0).

  • Cool the mixture and carefully evaporate the excess acetic anhydride under reduced pressure.

  • To the resulting residue, add ammonium acetate (an excess) and heat the mixture at 150-170°C for 2-4 hours, allowing water to distill off.

  • Alternatively, the residue can be heated in a sealed vessel with aqueous ammonia.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol) to yield 2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one.

Pathway II: Benzoxazinones as Versatile Intermediates

Synthesizing a 2-substituted-6-(trifluoromethyl)-4H-benzo[d]o[6][7]xazin-4-one intermediate provides a strategic advantage for creating a library of quinazolinone derivatives. This stable intermediate can be isolated and subsequently reacted with various primary amines to install diverse substituents at the N-3 position.

Overall Reaction Scheme

// Nodes B [label="{5-Amino-2-(trifluoromethyl)benzoic Acid | { H2N | COOH | CF3}}", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="{2-Substituted-6-(trifluoromethyl)\n-benzoxazin-4-one | { O | N | CF3 | O | R}}", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="{3-Substituted-2,6-di(substituted)\n-quinazolin-4(3H)-one | { N | N-R' | CF3 | O | R}}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges B -> E [label=" Step 1: Acylation & Cyclization\n (RCO)2O or RCOCl, Heat"]; E -> F [label=" Step 2: Amination\n R'-NH2, Solvent, Heat"]; }

Caption: Synthesis of quinazolinones via a benzoxazinone intermediate.

Protocol 3: Synthesis of 2-Methyl-6-(trifluoromethyl)-4H-benzo[d]o[7][8]xazin-4-one

Rationale: Heating the N-acylated anthranilic acid analogue with a dehydrating agent like acetic anhydride promotes intramolecular cyclization to form the more reactive benzoxazinone ring system. [8] Materials:

  • 5-Amino-2-(trifluoromethyl)benzoic acid

  • Acetic anhydride

Procedure:

  • Combine 5-Amino-2-(trifluoromethyl)benzoic acid (1.0 eq) and acetic anhydride (5.0-10.0 eq) in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux (approx. 140°C) for 2-3 hours. Monitor by TLC.

  • Allow the reaction to cool to room temperature. The product may crystallize upon cooling.

  • Pour the mixture into cold water to precipitate the product and hydrolyze any remaining anhydride.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the benzoxazinone intermediate, which can often be used in the next step without further purification.

Protocol 4: Conversion of Benzoxazinone to 3-Substituted Quinazolinones

Rationale: The benzoxazinone is an excellent electrophile. Reaction with a primary amine proceeds via nucleophilic attack at the carbonyl carbon, followed by ring-opening and subsequent recyclization to form the thermodynamically stable quinazolinone.

Materials:

  • 2-Methyl-6-(trifluoromethyl)-4H-benzo[d]o[6][7]xazin-4-one (from Protocol 4.2)

  • A primary amine (e.g., aniline, benzylamine) (1.1 eq)

  • Solvent (e.g., glacial acetic acid, ethanol, or toluene)

Procedure:

  • Dissolve or suspend the benzoxazinone intermediate (1.0 eq) in a suitable solvent like glacial acetic acid.

  • Add the desired primary amine (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring completion by TLC.

  • Cool the reaction mixture. If the product precipitates, collect it by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the final 3-substituted-2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one.

Data Summary

The following table summarizes hypothetical outcomes for the synthesis of representative compounds based on established methodologies. Yields and conditions are illustrative and require empirical optimization.

Compound Name Synthetic Pathway Key Reagents Typical Yield M.p. (°C)
5-Amino-2-(trifluoromethyl)benzoic AcidNitro ReductionSnCl₂·2H₂O, HCl80-95%185-188
2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-oneNiementowski-typeAcetic anhydride, NH₄OAc65-80%>250
2-Methyl-6-(trifluoromethyl)-benzoxazin-4-oneDehydrative CyclizationAcetic anhydride85-95%110-115
3-Phenyl-2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-oneFrom BenzoxazinoneAniline, Acetic Acid70-85%210-215

Alternative Pathways & Future Directions

While the synthesis of quinazolinones is a primary application, this compound can be a precursor to other heterocyclic systems.

  • Benzimidazoles: Although less direct, conversion of the carboxylic acid to an amine via a Curtius or Hofmann rearrangement would generate a 4-nitro-2-(trifluoromethyl)aniline. Subsequent reduction and cyclization with an aldehyde or carboxylic acid could yield 7-(trifluoromethyl)benzimidazoles. [6][7][9]However, this pathway is more complex and may have lower overall yields.

  • Benzothiazinones: Activation of the carboxylic acid to an acid chloride, followed by reaction with thiourea or related compounds, could open pathways to benzothiazinone derivatives, which are known for their antitubercular properties. [10] The continued exploration of this building block, particularly in multi-component reactions and under microwave-assisted or flow chemistry conditions, promises to accelerate the discovery of novel, biologically active heterocycles. [11]

References

Troubleshooting & Optimization

Technical Support Guide: Purification of 5-Nitro-2-(trifluoromethyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of 5-Nitro-2-(trifluoromethyl)benzoic acid via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to offer in-depth troubleshooting and foundational knowledge, ensuring a higher probability of success in achieving high-purity material.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the target compound, this compound, sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1] This temperature-dependent solubility gradient is the cornerstone of the entire process.

The process works as follows: the crude solid is dissolved in a minimum amount of hot solvent to create a saturated solution.[1][2] Insoluble impurities can be removed at this stage by hot filtration. As the solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated during the final filtration step.[3] Slow cooling is paramount as it allows for the formation of a more ordered, and thus purer, crystal lattice that selectively excludes impurity molecules.[4]

Detailed Experimental Protocol

This protocol outlines a robust method for the recrystallization of this compound. The selection of an ethanol/water solvent system is based on the general solubility characteristics of aromatic nitro compounds, which often dissolve well in polar organic solvents like ethanol, while the addition of water as an anti-solvent can help to reduce solubility upon cooling and improve yield.[1][5][6]

Workflow Overview

G A Dissolution B Decolorization (Optional) A->B Colored Solution? C Hot Filtration A->C No Colored Impurities B->C D Slow Cooling & Crystallization C->D Clear Filtrate E Isolation D->E Crystal Slurry F Drying E->F Washed Crystals G Purity Analysis F->G Dry, Pure Product

Caption: Experimental workflow for recrystallization.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner or Hirsch funnel and vacuum flask

  • Filter paper

  • Stemless funnel for hot filtration

  • Ice bath

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • Add a magnetic stir bar and a small volume of 95% ethanol (e.g., 20-25 mL) to create a slurry.

    • Gently heat the mixture on a hot plate while stirring. Add more hot ethanol in small portions until the solid completely dissolves. Causality: It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing the recovery yield.[1] An excess of solvent is the most common reason for failed recrystallizations.[7]

  • Decolorization (Optional):

    • If the solution has a noticeable color from impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute mass) to the solution.

    • Reheat the mixture to boiling for 5-10 minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[1][8] It must be removed before crystallization.

  • Hot Filtration:

    • Set up a hot filtration apparatus by placing a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.

    • Pre-heat all glassware (funnel and receiving flask) with hot solvent vapor or in an oven to prevent premature crystallization in the funnel.[9]

    • Quickly pour the hot solution through the fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[10][11]

  • Isolation (Vacuum Filtration):

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold solvent (a similar ethanol/water mixture or just ice-cold water) to rinse away any remaining mother liquor containing dissolved impurities.[11][12] Causality: The wash solvent must be cold to avoid dissolving a significant portion of the purified product.

  • Drying:

    • Allow air to be pulled through the crystals on the Buchner funnel for 15-20 minutes to partially dry them.

    • Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a low-temperature vacuum oven.

Quantitative Parameter Summary
ParameterRecommended ValueRationale
Starting Material 5.0 gScalable; a common lab-scale quantity.
Initial Solvent 95% EthanolGood solvent for many aromatic acids.[1][10]
Solvent Ratio (Approx.) 5-10 mL EtOH per g of crude acidA typical starting point for nitrobenzoic acids.[10] Adjust to use the minimum hot solvent necessary.
Cooling Protocol Slow cool to RT, then ice bathPromotes high purity and maximizes yield.[4]
Wash Solvent Ice-cold 95% Ethanol or WaterMinimizes loss of pure product during washing.[11]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a direct question-and-answer format.

G Start Recrystallization Problem Occurs P1 No Crystals Form Upon Cooling Start->P1 P2 Product 'Oils Out' Start->P2 P3 Yield is Very Low Start->P3 P4 Product is Still Colored Start->P4 C1 Too much solvent used? P1->C1 C2 Solution is supersaturated? P1->C2 C3 Cooling too rapid? or Melting point below solvent b.p.? P2->C3 P3->C1 C4 Incomplete precipitation? or Too much product lost in transfers? P3->C4 C5 Decolorizing carbon not used? or Impurity co-crystallized? P4->C5 S1 Solution: Boil off excess solvent and re-cool. C1->S1 Yes S2 Solution: Scratch flask inner wall or add a seed crystal. C2->S2 Yes S3 Solution: Reheat to dissolve, add a bit more good solvent, and cool very slowly. C3->S3 Yes S4 Solution: Cool longer in ice bath. Ensure efficient crystal transfer. C4->S4 Yes S5 Solution: Re-dissolve and treat with activated charcoal, or re-crystallize. C5->S5 Yes

Caption: Logic diagram for troubleshooting recrystallization.

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?

  • A1: Most Likely Cause: The most common reason for crystallization failure is the use of too much solvent.[7] This means the solution is not saturated even at low temperatures.

  • Solution: Reheat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Allow the concentrated solution to cool again. If crystals still do not appear, the solution may be supersaturated.[7] Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" of the pure compound, if available.[7][11][12]

Q2: Instead of crystals, an oil is separating from the solution. How do I fix this?

  • A2: Most Likely Cause: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated to a point where the solute separates as a liquid instead of a solid crystal lattice.[9] This is more common with impure compounds.

  • Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point slightly. Now, allow the solution to cool very slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with glass wool.[7] This slower approach gives the molecules time to orient correctly into a crystal lattice rather than crashing out as a liquid.

Q3: My final yield of pure product is very low. Why?

  • A3: Most Likely Causes:

    • Excess Solvent: As in Q1, using too much solvent will keep more of your product dissolved in the mother liquor, reducing the final yield.

    • Premature Filtration: Filtering the crystals before crystallization is complete. Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath.

    • Inappropriate Wash: Washing the collected crystals with room temperature or warm solvent will dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.

    • Incomplete Transfer: Significant material loss can occur during transfers between flasks. Ensure you scrape and rinse all glassware effectively (using the cold mother liquor is often a good way to do this).

Q4: My "purified" crystals are still yellow/brown. What should I do?

  • A4: Most Likely Cause: The presence of colored, soluble impurities that co-crystallized with your product.

  • Solution: You will likely need to perform the recrystallization again. This time, after the initial dissolution step, add a small amount of activated charcoal to the hot solution and boil for 5-10 minutes before performing the hot filtration.[1] The charcoal will adsorb the colored impurities, which are then removed by the hot filtration.

Frequently Asked Questions (FAQs)

Q: How do I select the best recrystallization solvent if I don't have a protocol?

A: Solvent selection is a methodical process. An ideal solvent should not react with the compound and should show a large difference in the compound's solubility between hot and cold temperatures.[3] A good starting point for aromatic compounds like this is often a polar organic solvent like ethanol or methanol.[2] You can test solvents on a small scale: place a few milligrams of your crude product in several test tubes and add a few drops of different solvents. A good candidate will not dissolve the solid at room temperature but will dissolve it completely upon heating. If one solvent dissolves the compound too well and another not at all, a mixed-solvent system (e.g., ethanol-water, hexane-ethyl acetate) might be effective.[9][13]

Q: What level of purity can I expect, and how do I verify it?

A: A successful recrystallization can significantly improve purity, often to >99%. The most common and accessible method for assessing purity is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C). Impurities depress and broaden the melting point range. You can compare your experimental melting point to the literature value for this compound. For more rigorous analysis, techniques like NMR spectroscopy, HPLC, or elemental analysis can be employed.

Q: What are the likely impurities in my crude this compound?

A: Impurities are typically derived from the synthetic route. For substituted benzoic acids made via oxidation of an alkylbenzene, impurities could include unreacted starting material or byproducts of incomplete oxidation, such as the corresponding benzyl alcohol or benzaldehyde.[14] If the synthesis involves nitration, regioisomers (e.g., 3-nitro or 4-nitro isomers) could also be present.

Q: What are the key safety precautions for this procedure?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be mindful of the flammability of organic solvents like ethanol; never heat them with an open flame and ensure no ignition sources are nearby. Hot plates should be used with care to avoid burns. Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information.

References

Technical Support Center: Synthesis of 5-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts in this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction: The Synthetic Landscape

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The presence of both a nitro group and a trifluoromethyl group on the benzoic acid core imparts unique electronic properties that are highly valuable in medicinal chemistry.[1] The most common and direct route to this molecule is the electrophilic nitration of 2-(trifluoromethyl)benzoic acid.

This process, while conceptually straightforward, is often accompanied by the formation of several byproducts that can complicate purification and impact yield and purity. Understanding the origin of these byproducts is the first step toward mitigating their formation.

Core Synthesis Pathway and Byproduct Formation

The primary reaction involves the nitration of 2-(trifluoromethyl)benzoic acid using a mixture of concentrated nitric and sulfuric acids. The directing effects of the substituents on the aromatic ring play a crucial role in determining the product distribution.

  • The -COOH group is a meta-directing deactivator.

  • The -CF3 group is also a strong meta-directing deactivator.

Considering the positions on the starting material, 2-(trifluoromethyl)benzoic acid, the directing effects are as follows:

  • Position 3: ortho to -COOH, meta to -CF3

  • Position 4: meta to -COOH, ortho to -CF3

  • Position 5: meta to -COOH, meta to -CF3

  • Position 6: ortho to -COOH, ortho to -CF3

The formation of the desired 5-nitro isomer is favored as it is meta to both deactivating groups. However, other isomers can and do form, representing the primary source of impurities in this reaction.

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// Nodes start [label="2-(Trifluoromethyl)benzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="HNO3 / H2SO4", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; main_product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct1 [label="3-Nitro-2-(trifluoromethyl)benzoic Acid\n(Isomeric Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct2 [label="4-Nitro-2-(trifluoromethyl)benzoic Acid\n(Isomeric Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct3 [label="Dinitro-2-(trifluoromethyl)benzoic Acid\n(Over-nitration Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; unreacted [label="Unreacted Starting Material", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> reagents [label="Nitration"]; reagents -> main_product [label="Major Pathway"]; reagents -> byproduct1 [label="Minor Pathway"]; reagents -> byproduct2 [label="Minor Pathway"]; reagents -> byproduct3 [label="Side Reaction"]; reagents -> unreacted [label="Incomplete Reaction"]; }

Figure 1: Reaction scheme showing the formation of the desired product and major byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction yielded a mixture of isomers. How can I identify them?

A1: The most powerful techniques for identifying and quantifying isomeric byproducts are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A reverse-phase HPLC method can effectively separate the different nitro isomers. The retention time will vary based on the polarity of each isomer.

  • ¹H NMR: The proton NMR spectrum of the crude product will show distinct signals for each isomer. The integration of these signals can be used to determine the relative ratio of the products. For example, the aromatic protons of each isomer will have unique chemical shifts and coupling patterns.

Q2: What are the most common byproducts I should expect?

A2: Besides the desired 5-nitro isomer, you should be prepared to encounter the following:

  • Isomeric Byproducts: 3-Nitro-2-(trifluoromethyl)benzoic acid and 4-Nitro-2-(trifluoromethyl)benzoic acid are the most probable isomeric impurities.

  • Dinitrated Byproducts: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), dinitration can occur, leading to the formation of dinitro-2-(trifluoromethyl)benzoic acid.[2]

  • Unreacted Starting Material: An incomplete reaction will result in the presence of 2-(trifluoromethyl)benzoic acid in your final product mixture.

Q3: My final product is discolored (yellow/brown). What is the cause?

A3: Discoloration is often due to the presence of nitrated phenolic byproducts or residual nitrogen oxides. Careful control of the reaction temperature and quenching the reaction properly can minimize the formation of these impurities. A charcoal treatment during recrystallization can also help remove colored impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Suboptimal Reaction Temperature: Temperatures above 10°C can favor the formation of side products.[3]Maintain a reaction temperature of 0-5°C throughout the addition of the nitrating agent.
Insufficient Nitrating Agent: Not enough nitrating agent will lead to an incomplete reaction.Use a slight excess (1.1-1.2 equivalents) of nitric acid.
Poor Mixing: Inadequate stirring can lead to localized "hot spots" and increased byproduct formation.[2]Ensure vigorous and efficient stirring throughout the reaction.
High Levels of Isomeric Byproducts Incorrect Rate of Addition: Adding the nitrating agent too quickly can cause temperature spikes and reduce regioselectivity.Add the mixed acid dropwise to the solution of 2-(trifluoromethyl)benzoic acid in sulfuric acid, carefully monitoring the internal temperature.
Reaction Time: Allowing the reaction to proceed for too long may not significantly increase the yield of the desired product but can lead to the formation of other byproducts.Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed.
Presence of Dinitrated Byproducts Excess Nitrating Agent: A large excess of nitric acid will promote a second nitration.[2]Use a controlled amount of the nitrating agent (1.1-1.2 equivalents).
High Reaction Temperature: Higher temperatures provide the activation energy for a second nitration.Strictly maintain a low reaction temperature (0-5°C).

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-(Trifluoromethyl)benzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3 mL per 1 g of starting material) to 0°C in an ice-salt bath.

  • Slowly add 2-(trifluoromethyl)benzoic acid (1 equivalent) to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 mL per 1 g of starting material) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)benzoic acid over 30-60 minutes, maintaining the internal temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol/Water mixture (or other suitable solvent system)

  • Activated Charcoal (optional)

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent system (e.g., a mixture of ethanol and water).

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Methods for Byproduct Identification

A robust analytical method is essential for the accurate identification and quantification of byproducts.

HPLC Method for Isomer Separation
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

This method should provide good separation of the starting material and the various nitro-isomers.[4]

graph HPLC_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes sample [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Mobile Phase", fillcolor="#FFFFFF", fontcolor="#202124"]; inject [label="Inject into HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="Separation on C18 Column", fillcolor="#FBBC05", fontcolor="#202124"]; detect [label="UV Detection (254 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chromatogram [label="Chromatogram with Separated Peaks", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sample -> dissolve; dissolve -> inject; inject -> separate; separate -> detect; detect -> chromatogram; }

Figure 2: A typical workflow for HPLC analysis of the crude reaction mixture.

Conclusion

The successful synthesis of high-purity this compound is achievable with careful control of reaction parameters and a thorough understanding of potential side reactions. By implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can effectively minimize the formation of byproducts and ensure the quality of their final compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 2-(Trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging electrophilic aromatic substitution reaction. Here, we provide field-proven insights and data-driven protocols to help you optimize your reaction conditions, troubleshoot common issues, and ensure a safe and successful synthesis.

Introduction: The Challenge of Nitrating a Doubly Deactivated Ring

The nitration of 2-(trifluoromethyl)benzoic acid presents a significant synthetic challenge due to the presence of two powerful electron-withdrawing groups on the aromatic ring: the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) group. Both substituents strongly deactivate the ring towards electrophilic attack, making the reaction inherently sluggish and requiring harsh conditions.[1][2] Furthermore, both groups are meta-directors, leading to a complex regiochemical outcome that demands precise control over reaction parameters to favor the desired isomer.

This guide provides a structured approach to overcoming these challenges through a series of troubleshooting solutions and frequently asked questions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction yield is consistently low or I'm recovering mostly starting material. What's going wrong?

Answer: Low conversion is the most common issue for this substrate. Several factors could be at play:

  • Insufficiently Activating Conditions: The doubly deactivated ring requires a potent electrophile. The standard mixture of concentrated nitric and sulfuric acids is necessary to generate the highly reactive nitronium ion (NO₂⁺).[3][4][5][6] Using dilute acids will result in little to no reaction.[1]

  • Inadequate Temperature or Reaction Time: While low temperatures are crucial for selectivity (see Q2), the reaction may require a slightly elevated temperature or extended reaction time to proceed to completion. It is a delicate balance. The reaction should be monitored diligently.

  • Premature Quenching: The reaction may simply not have run long enough.

  • Product Loss During Workup: The nitrated products are solids that should precipitate upon quenching the reaction mixture in ice water. However, improper extraction technique or choice of solvent can lead to significant product loss.

Solutions & Optimization Strategy:

  • Verify Reagent Concentration: Ensure you are using concentrated H₂SO₄ (98%) and concentrated HNO₃ (70%). For extremely stubborn reactions, fuming nitric acid can be considered, but this significantly increases safety hazards.[5]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. This is the most reliable way to determine the optimal reaction time and prevent premature workup.[7][8]

  • Controlled Temperature Adjustment: Start the reaction at 0-5 °C. If TLC analysis shows minimal conversion after 1-2 hours, you can allow the reaction to slowly warm to room temperature or slightly above (e.g., 30-35°C), while continuously monitoring for the formation of byproducts.[1]

  • Optimize Workup: After quenching on a large volume of crushed ice, ensure the product fully precipitates. If precipitation is incomplete, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

Question 2: I'm getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is critical. The -COOH and -CF₃ groups direct the incoming nitro group to positions meta to themselves.

  • The -COOH group at C1 directs to C3 and C5.

  • The -CF₃ group at C2 directs to C4 and C6.

Therefore, the primary products are typically 4-nitro-2-(trifluoromethyl)benzoic acid and 5-nitro-2-(trifluoromethyl)benzoic acid . The electronic and steric environment dictates the ratio. Controlling this ratio is key.

Solutions & Optimization Strategy:

  • Strict Temperature Control: This is the most critical parameter for controlling regioselectivity. Lower temperatures (0-5 °C) generally favor the kinetically controlled product and can significantly influence the isomer distribution.[7][9] Reactions run at higher temperatures often lead to a less selective mixture of isomers and an increase in unwanted byproducts.

  • Slow, Controlled Addition: The nitrating mixture (pre-mixed and cooled) should be added dropwise to the solution of the substrate in sulfuric acid. This maintains a low concentration of the nitronium ion at any given moment, which can improve selectivity and prevents dangerous temperature spikes.[7]

  • Solvent and Co-solvent Effects: While the reaction is typically run in sulfuric acid as the solvent, the use of a co-solvent like dichloromethane has been reported in similar nitrations.[10] This can sometimes alter the solubility and reactivity profile, potentially influencing the isomer ratio.

Question 3: The reaction mixture turned dark brown/black, and the workup yielded a tar-like substance. What happened?

Answer: The formation of a dark, intractable tar is indicative of decomposition and oxidative side reactions. This is a common outcome when reaction conditions are too harsh.

Solutions & Optimization Strategy:

  • Reduce Reaction Temperature: This is the most likely cause. Immediately return to a protocol that maintains a temperature below 10 °C throughout the addition and reaction period.[10]

  • Check Stoichiometry: Using a large excess of nitric acid can promote oxidative side reactions. Use a modest excess (e.g., 1.1 to 1.5 equivalents) of HNO₃.

  • Ensure Purity of Starting Material: Impurities in the 2-(trifluoromethyl)benzoic acid can sometimes act as catalysts for decomposition. Ensure the purity of your starting material before beginning the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6][11]

  • Generation of the Electrophile: Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) .[4][5]

  • Nucleophilic Attack: The π-electron system of the deactivated benzoic acid ring attacks the nitronium ion. This is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][11]

  • Re-aromatization: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[3]

Q2: What are the critical safety precautions for this nitration?

A2: Nitration reactions are energetically favorable and can be extremely dangerous if not handled with the utmost care. A multi-layered safety approach is mandatory.[12]

  • Thermal Runaway Hazard: These reactions are highly exothermic.[13] Uncontrolled temperature increases can lead to a runaway reaction, causing violent boiling, pressure buildup, and potentially an explosion.

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme burns.[14][15][16] Nitric acid also produces toxic nitrogen oxide (NOx) fumes.[14][17]

  • Detonation Hazard: Mixtures of nitro compounds in strong acids can be shock-sensitive and potentially detonable.[12]

Mandatory Safety Protocols:

  • Engineering Controls: Always conduct the reaction in a certified chemical fume hood with excellent ventilation.[12][14] Ensure all glassware is acid-resistant and free of cracks.

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves (butyl rubber or thick nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat.[12][14][15]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[14][16] Have appropriate spill kits containing a neutralizer (like sodium bicarbonate) readily available.[17]

  • Controlled Procedure: Always add the nitrating agent slowly to the substrate solution, never the other way around. The entire procedure must be performed in an ice bath to dissipate heat effectively.

Q3: How can I monitor the reaction and analyze the products?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an excellent, rapid technique to monitor the disappearance of the starting material and the appearance of products.[7][8] A suitable mobile phase might be a mixture of hexane and ethyl acetate with a small amount of acetic acid.

  • Product Analysis: For a quantitative analysis of the isomer ratio and purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8] Gas Chromatography (GC) can also be used, potentially after derivatization of the carboxylic acid to its methyl ester.[18] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for structural confirmation and determining the regioselectivity of the product mixture.[19]

Optimized Experimental Protocol

This protocol provides a starting point for the controlled nitration of 2-(trifluoromethyl)benzoic acid.

Materials:

  • 2-(Trifluoromethyl)benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-(trifluoromethyl)benzoic acid (1.0 eq).

  • Dissolution: Place the flask in an ice/water bath. Slowly and carefully add concentrated H₂SO₄ (approx. 3-4 mL per gram of starting material) while stirring to completely dissolve the solid. Ensure the internal temperature remains below 10 °C.

  • Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated HNO₃ (1.2 eq) to concentrated H₂SO₄ (approx. 1 mL per mL of HNO₃). This pre-mixing step is exothermic and must be done with care.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the benzoic acid over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction: After the addition is complete, let the reaction stir in the ice bath for an additional 2-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: Fill a large beaker with a substantial amount of crushed ice (at least 10x the volume of the reaction mixture). Slowly and very carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A white or pale-yellow solid should precipitate.

  • Isolation: If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Extraction (if no solid precipitates): If the product remains oily or dissolved, transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash sequentially with deionized water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Data & Conditions Summary

The following table summarizes key parameters and their impact on the reaction outcome.

ParameterRecommended ConditionRationale & Expected Outcome
Temperature 0–5 °CCritical for maximizing regioselectivity and minimizing decomposition/byproduct formation.[1][7][9]
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Standard, effective mixture for generating the required nitronium ion electrophile.[3][5]
Stoichiometry (HNO₃) 1.1–1.5 equivalentsSufficient to drive the reaction to completion without excessive oxidative side reactions.
Addition Rate Slow, dropwise (30-60 min)Maintains low temperature, prevents thermal runaway, and can improve selectivity.[7]
Reaction Time 2–4 hours (post-addition)Should be determined empirically by TLC monitoring to ensure full conversion of starting material.[7]
Workup Quench on crushed iceSafely neutralizes the strong acid and precipitates the solid product for easy isolation.

Visualized Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in conc. H₂SO₄ B Cool to 0-5 °C A->B D Slow, Dropwise Addition of Nitrating Mix B->D C Prepare Nitrating Mix (HNO₃ + H₂SO₄) C->D E Stir at 0-5 °C (Monitor by TLC) D->E F Quench on Crushed Ice E->F G Isolate/Extract Product F->G H Purify by Recrystallization G->H I Analyze Product (NMR, HPLC) H->I

Caption: General workflow for the nitration of 2-(trifluoromethyl)benzoic acid.

Troubleshooting Decision Tree

G Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield CheckSM Starting Material Present (TLC)? LowYield->CheckSM Yes PoorSelectivity Poor Regioselectivity? LowYield->PoorSelectivity No IncompleteRxn Incomplete Reaction CheckSM->IncompleteRxn Yes LossOnWorkup Loss During Workup CheckSM->LossOnWorkup No Action_Incomplete Action: - Increase reaction time - Cautiously warm to RT IncompleteRxn->Action_Incomplete Action_Workup Action: - Optimize extraction solvent - Ensure full precipitation LossOnWorkup->Action_Workup TempHigh Temperature > 5 °C? PoorSelectivity->TempHigh Yes Action_Temp Action: - Maintain strict 0-5 °C - Ensure efficient cooling TempHigh->Action_Temp Yes AdditionFast Addition Too Fast? TempHigh->AdditionFast No TempOK Temp Controlled AdditionFast->TempOK No Action_Addition Action: - Add dropwise over >30 min - Pre-cool nitrating mix AdditionFast->Action_Addition Yes

References

troubleshooting poor yields in 5-Nitro-2-(trifluoromethyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Nitro-2-(trifluoromethyl)benzoic acid Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, during this synthesis. The following question-and-answer guide provides in-depth, experience-based insights to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary synthetic route is the oxidation of 2-Bromo-5-nitrobenzotrifluoride, but my yields are consistently below 50%. What are the most likely causes?

This is a common issue often rooted in one of several critical parameters. The oxidation of an electron-deficient benzotrifluoride derivative is challenging and requires careful control of reaction conditions.

A1: Key areas to investigate are:

  • Incomplete Reaction / Low Conversion: The primary suspect is often insufficient oxidative power or suboptimal temperature. The strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the methyl group (in a toluene analog) or the entire ring, making oxidation difficult.[1]

    • Oxidant Choice & Stoichiometry: Potassium permanganate (KMnO₄) is a common oxidant for converting benzylic carbons to carboxylic acids.[2][3] Ensure you are using a sufficient molar excess. A 3- to 4-fold molar excess of KMnO₄ is often a good starting point.

    • Temperature & Reaction Time: These reactions typically require elevated temperatures (e.g., refluxing in an aqueous solvent) for an extended period (12-48 hours) to proceed to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.

  • Side Reactions: Competing reactions can significantly consume your starting material or product.

    • Aromatic Ring Oxidation: While the benzylic position is the target, harsh oxidative conditions can lead to degradation of the aromatic ring itself.[1][4][5] This is often indicated by the formation of a complex mixture of byproducts or a dark, tarry reaction mixture. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes allow for milder conditions, potentially reducing ring degradation.

  • Work-up & Isolation Losses: The product, being a carboxylic acid, has specific solubility properties that can lead to loss during extraction and purification.

    • Acidification: After quenching the reaction (typically with sodium bisulfite to destroy excess MnO₂), the aqueous layer must be thoroughly acidified (pH 1-2) with a strong acid like HCl to fully protonate the carboxylate and precipitate the product. Incomplete acidification will leave a significant portion of your product as the water-soluble carboxylate salt.

    • Extraction: Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether) and performing multiple extractions to maximize recovery from the aqueous phase.

Q2: I'm observing a significant byproduct that I suspect is the corresponding benzyl alcohol or aldehyde. How can I confirm this and prevent its formation?

The formation of partially oxidized intermediates like benzyl alcohol or benzaldehyde is a classic sign of incomplete oxidation.

A2: Diagnosis and Prevention:

  • Confirmation:

    • Chromatography: Both the alcohol and aldehyde are less polar than the final carboxylic acid product. They should appear as distinct spots with higher Rf values on a TLC plate.

    • Spectroscopy: ¹H NMR is definitive. The aldehyde will show a characteristic peak around 9-10 ppm, and the benzylic protons of the alcohol will appear around 4.5-5.5 ppm.

  • Prevention Strategy:

    • The root cause is almost always insufficient oxidant or reaction time. The mechanism of permanganate oxidation proceeds through these intermediates.[2][3] To drive the reaction to completion, consider the following adjustments:

ParameterStandard ConditionTroubleshooting AdjustmentRationale
KMnO₄ Stoichiometry 2.0 - 3.0 eq.Increase to 3.5 - 4.5 eq.Ensures enough oxidant is present to overcome the deactivation and complete the multi-step oxidation.
Reaction Time 12 - 24 hoursExtend to 36 - 48 hoursAllows more time for the slower, final oxidation steps to occur.
Temperature 80 - 90 °CIncrease to reflux (~100 °C)Provides the necessary activation energy for oxidizing the stable intermediate species.
Q3: Is the trifluoromethyl (-CF₃) group stable under strong oxidative and basic conditions? Could it be hydrolyzing?

This is an excellent question. The C-F bond is exceptionally strong, making the -CF₃ group highly stable under most synthetic conditions.[4] However, its stability is not absolute.

A3: Stability Considerations:

  • General Stability: The trifluoromethyl group is generally very resistant to oxidative degradation.[4] Under typical permanganate oxidation conditions, direct attack on the -CF₃ group is not a significant competing pathway.

  • Hydrolysis Risk: While uncommon, hydrolysis of a -CF₃ group to a carboxylic acid (-COOH) can occur under specific, harsh conditions, particularly strong basic or superacidic media.[6][7][8][9] The basic conditions present during a permanganate oxidation (as MnO₂ is formed) are typically not severe enough to cause significant hydrolysis. However, if your workup involves prolonged exposure to highly concentrated base at elevated temperatures, this could become a minor concern.

  • Troubleshooting: If you suspect hydrolysis, analyze your crude product by ¹⁹F NMR. The disappearance of the characteristic -CF₃ signal and the potential appearance of fluoride ions would be evidence of this side reaction. However, in most cases, poor yield is attributable to incomplete oxidation or purification losses rather than -CF₃ group instability.

Visualizing the Process: Workflow and Chemistry

To better understand the reaction and troubleshooting logic, the following diagrams illustrate the key pathways.

Core Reaction Pathway

Start 2-Bromo-5-nitrobenzotrifluoride Intermediate Manganate Ester Intermediate Start->Intermediate Oxidation Product This compound Intermediate->Product Hydrolysis Workup 1. Quench (NaHSO₃) 2. Acidify (HCl, pH < 2) Product->Workup Reagents KMnO₄, H₂O, Heat Reagents->Intermediate start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm is_sm Is Starting Material (SM) Present? check_sm->is_sm incomplete_ox Diagnosis: Incomplete Oxidation is_sm->incomplete_ox Yes complex_mix Is it a complex mixture of many byproducts? is_sm->complex_mix No action_ox Action: • Increase KMnO₄ equivalents • Increase temperature • Prolong reaction time incomplete_ox->action_ox degradation Diagnosis: Ring Degradation complex_mix->degradation Yes clean_product Is the main impurity the benzyl alcohol/aldehyde? complex_mix->clean_product No action_degrade Action: • Lower reaction temperature • Consider phase-transfer catalyst for milder conditions degradation->action_degrade partial_ox Diagnosis: Partial Oxidation clean_product->partial_ox Yes workup_issue Diagnosis: Work-up/Isolation Loss clean_product->workup_issue No action_partial_ox Action: • Increase KMnO₄ equivalents • Ensure sufficient reaction time partial_ox->action_partial_ox action_workup Action: • Check pH of aqueous layer (<2) • Perform multiple extractions • Check for product in aqueous phase workup_issue->action_workup

References

Technical Support Center: Managing Regioselectivity in the Synthesis of 5-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical aspect of regioselectivity during the nitration of 2-(trifluoromethyl)benzoic acid. Here, we will move beyond simple procedural steps to explore the underlying principles and offer robust troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity for the 5-nitro isomer a primary challenge when nitrating 2-(trifluoromethyl)benzoic acid?

A1: The primary challenge arises from the competing directing effects of the two substituents on the benzene ring: the carboxylic acid (-COOH) group and the trifluoromethyl (-CF3) group. Both are electron-withdrawing groups and, consequently, are deactivating and meta-directing for electrophilic aromatic substitution (EAS).[1][2][3][4][5]

  • Carboxylic Acid (-COOH): This group is a meta-director. It deactivates the ring, making electrophilic substitution slower than in benzene. The meta-position is favored because the resonance structures of the intermediates formed during ortho and para attack place a destabilizing positive charge adjacent to the already electron-deficient carboxyl carbon.[2][4]

  • Trifluoromethyl (-CF3): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][6][7] It is also a powerful deactivating and meta-directing group for similar reasons to the carboxylic acid group.[1][3][4]

In 2-(trifluoromethyl)benzoic acid, the positions meta to the -COOH group are positions 3 and 5. The positions meta to the -CF3 group are positions 4 and 6. Therefore, the nitration can potentially lead to a mixture of isomers, primarily this compound and 3-nitro-2-(trifluoromethyl)benzoic acid, along with other minor isomers. The desired 5-nitro isomer is formed by substitution at the position meta to the carboxylic acid, while the 3-nitro isomer results from substitution meta to the trifluoromethyl group.

Q2: What are the expected major and minor nitro-isomers, and why?

A2: The major product of the nitration of 2-(trifluoromethyl)benzoic acid is typically the desired This compound . The formation of other isomers such as 4-Nitro-2-(trifluoromethyl)benzoic acid and 6-Nitro-2-(trifluoromethyl)benzoic acid is also possible, though generally in smaller amounts.

The directing effects of the -COOH and -CF3 groups are not equal. The trifluoromethyl group is a stronger deactivating group than the carboxylic acid group.[6][7] This means it more strongly disfavors substitution at its ortho and para positions. Consequently, the directing influence of the carboxylic acid group tends to be more dominant, leading to a preference for substitution at its meta-position (position 5).

The formation of the 4-nitro and 6-nitro isomers is less favored due to the strong deactivating effect of the trifluoromethyl group at its ortho and para positions.

Q3: How can I experimentally control and maximize the yield of the 5-nitro isomer?

A3: Controlling the regioselectivity hinges on carefully managing the reaction conditions. Here are key parameters to optimize:

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is commonly used. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[8]

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0-10°C) is a critical factor in enhancing regioselectivity.[9] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a decrease in selectivity.

  • Reaction Time: The reaction should be monitored to ensure it goes to completion without allowing for extended reaction times that could lead to side reactions or the formation of dinitrated products.

  • Solvent: In some cases, the use of a solvent can influence the selectivity. However, for this particular nitration, the reaction is often carried out in the nitrating mixture itself.

A strategy that has been shown to improve regioselectivity in similar systems involves the esterification of the carboxylic acid before nitration.[10][11] The resulting ester group is still a meta-director, but its electronic and steric properties can subtly alter the regiochemical outcome of the nitration. Subsequent hydrolysis of the ester would then yield the desired nitrobenzoic acid.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of the desired 5-nitro isomer and a high proportion of other isomers. - Reaction temperature is too high.- Incorrect ratio of nitric acid to sulfuric acid.- Reaction time is not optimized.- Control Temperature: Maintain the reaction temperature strictly between 0-10°C using an ice bath.[9]- Optimize Nitrating Mixture: Ensure an adequate excess of sulfuric acid to fully generate the nitronium ion.[8]- Monitor Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the starting material is consumed.
Formation of dinitrated or other side products. - Excessively harsh reaction conditions (high temperature, prolonged reaction time).- Use of fuming nitric acid or oleum.- Milder Conditions: Use concentrated nitric acid instead of fuming nitric acid. Avoid using oleum unless necessary for highly deactivated substrates.- Stoichiometry: Carefully control the stoichiometry of the nitrating agent to favor mono-nitration.
Difficulty in separating the 5-nitro isomer from other isomers. - Similar physical properties (e.g., solubility, melting point) of the isomers.- Purification Strategy: Recrystallization is a common method for purifying the desired isomer. The choice of solvent is critical and may require some experimentation. A patent for a similar compound suggests that partial neutralization can aid in the separation of isomers.[12]- Chromatography: If recrystallization is ineffective, column chromatography can be employed, although it may be less practical on a large scale.

Experimental Protocols

Protocol 1: Direct Nitration of 2-(Trifluoromethyl)benzoic acid

This protocol outlines a standard procedure for the direct nitration of 2-(trifluoromethyl)benzoic acid.

Materials:

  • 2-(Trifluoromethyl)benzoic acid

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add the 2-(trifluoromethyl)benzoic acid to the cold sulfuric acid with continuous stirring until it is completely dissolved.

  • Prepare the nitrating mixture by slowly adding the required amount of concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)benzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate is the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Isomer Analysis by HPLC

This protocol provides a general method for analyzing the isomeric mixture produced during the nitration.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically effective. The exact gradient will depend on the specific column and system.

Procedure:

  • Prepare a standard solution of the starting material, 2-(trifluoromethyl)benzoic acid.

  • Prepare a sample of the crude reaction product by dissolving a small amount in the mobile phase or a suitable solvent.

  • Inject the standard and the sample into the HPLC system.

  • Monitor the elution of the components using a UV detector, typically at a wavelength where all isomers have significant absorbance (e.g., 254 nm).

  • The different isomers should elute at different retention times, allowing for their identification and quantification.

Visualization of the Reaction Pathway

Nitration of 2-(Trifluoromethyl)benzoic acid cluster_start Starting Material cluster_reaction Reaction cluster_products Products 2-(Trifluoromethyl)benzoic acid 2-(Trifluoromethyl)benzoic acid Nitration Nitration 2-(Trifluoromethyl)benzoic acid->Nitration HNO₃, H₂SO₄ This compound This compound Major Product Nitration->this compound Other Isomers Other Isomers Minor Products Nitration->Other Isomers

Caption: Workflow for the nitration of 2-(trifluoromethyl)benzoic acid.

References

stability issues of 5-Nitro-2-(trifluoromethyl)benzoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. As a molecule featuring two strong electron-withdrawing groups—a nitro group and a trifluoromethyl group—its reactivity can lead to specific degradation pathways under both acidic and basic conditions. This guide provides in-depth, field-proven insights to help you anticipate and troubleshoot these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stability Under Acidic Conditions

Question: I'm running a reaction with this compound in strong acid (e.g., H₂SO₄, CF₃SO₃H) and observing low yields of my desired product and the formation of a more polar byproduct. What is the likely cause?

Answer: Under strongly acidic conditions, particularly at elevated temperatures, the primary stability concern for this compound is the hydrolysis of the trifluoromethyl (-CF₃) group. The -CF₃ group, while generally stable, can undergo protolytic defluorination in superacids or hydrolysis in concentrated acids like sulfuric acid to form a carboxylic acid group.[1][2]

Causality Explained: The mechanism involves the protonation of the fluorine atoms by a strong acid, which facilitates the cleavage of the robust C-F bond.[1][2] This process occurs stepwise, eventually converting the -CF₃ group into a trichloromethyl group analog, which is then readily hydrolyzed to a carboxylic acid. The presence of strong electron-withdrawing groups on the aromatic ring can influence the rate of this hydrolysis.[1] The resulting byproduct would be 5-nitrophthalic acid, which is significantly more polar than the starting material.

Mandatory Visualization: Hydrolysis of the Trifluoromethyl Group

G cluster_acid Acid-Catalyzed Hydrolysis Start This compound Intermediate Protonated Intermediate (Carbocationic Species) Start->Intermediate Strong Acid (e.g., H₂SO₄) + H₂O, Δ Product 5-Nitrophthalic Acid Intermediate->Product Stepwise Hydrolysis

Caption: Acid-catalyzed hydrolysis of the -CF₃ group.

Troubleshooting & Mitigation:

  • Acid Choice: If possible, use milder acidic conditions. If strong acids are required, consider using them at lower temperatures (e.g., 0 °C) to minimize the rate of hydrolysis.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC, HPLC, or LC-MS to avoid prolonged exposure to harsh conditions after the primary reaction is complete.

  • Anhydrous Conditions: If the reaction chemistry allows, performing the reaction under strictly anhydrous conditions can suppress the hydrolysis pathway.

Section 2: Stability Under Basic Conditions

Question: When I use a strong base (e.g., NaOH, KOH, NaH) in my reaction involving this compound, my reaction mixture turns dark, and I get a complex mixture of products. What are the potential degradation pathways?

Answer: The stability of this compound is significantly compromised under basic conditions, especially with strong, nucleophilic bases and/or heat. There are several potential degradation pathways occurring simultaneously.

  • Hydrolysis of the Trifluoromethyl Group: Similar to acidic conditions, the -CF₃ group is susceptible to hydrolysis under basic conditions, which can be surprisingly facile for certain substrates.[3][4][5] The hydroxide ion (OH⁻) can attack the electrophilic carbon of the -CF₃ group, initiating hydrolysis to the corresponding carboxylic acid (5-nitrophthalic acid).

  • Decarboxylation: The carboxylate anion, formed by deprotonation of the benzoic acid in base, can undergo decarboxylation (loss of CO₂) upon heating.[6][7] The presence of the electron-withdrawing nitro group can stabilize the resulting carbanion intermediate, facilitating this process.[6][8] This would lead to the formation of 1-nitro-4-(trifluoromethyl)benzene.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient due to the ortho-trifluoromethyl and para-nitro substituents relative to the carboxylate. This makes the ring susceptible to nucleophilic attack.[9][10][11][12] While there isn't a classic leaving group like a halide, strong nucleophiles (including excess hydroxide at high temperatures) could potentially displace the nitro group, leading to hydroxylated byproducts. This is a common pathway for aromatic rings activated by nitro groups.[9][10]

Mandatory Visualization: Potential Degradation Pathways in Base

G cluster_pathways Degradation Pathways in Base (e.g., NaOH, Δ) Start This compound Hydrolysis Hydrolysis of -CF₃ (Path A) Start->Hydrolysis Decarboxylation Decarboxylation (Path B) Start->Decarboxylation SNAr SNAr (Path C, less common) Start->SNAr Product_A 5-Nitrophthalic Acid Hydrolysis->Product_A Product_B 1-Nitro-4-(trifluoromethyl)benzene Decarboxylation->Product_B Product_C 5-Hydroxy-2-(trifluoromethyl)benzoic acid SNAr->Product_C

Caption: Multiple degradation pathways for the title compound in base.

Troubleshooting & Mitigation:

  • Base Selection: Opt for non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) if only deprotonation is required. If a strong base is necessary, use stoichiometric amounts rather than a large excess.

  • Temperature Control: Add the base at low temperatures (e.g., 0 °C or -78 °C) and maintain a low reaction temperature. Avoid prolonged heating in the presence of strong bases.

  • Protecting Groups: If the carboxylic acid functionality is not required for the reaction, consider protecting it as an ester. Esters are generally more stable to decarboxylation, though they can still be hydrolyzed under basic conditions.

  • Inert Atmosphere: Reactions involving highly activated aromatic rings can be sensitive to oxygen. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that contribute to the formation of colored impurities.

Data Summary: Stability Profile
ConditionPotential Degradation PathwayPrimary Byproduct(s)Mitigation Strategy
Strong Acid (e.g., conc. H₂SO₄, Oleum), HeatHydrolysis of -CF₃ group[1]5-Nitrophthalic acidUse milder acids, lower temperature, minimize reaction time.
Strong Base (e.g., NaOH, KOH), HeatHydrolysis of -CF₃ group, Decarboxylation[3][6]5-Nitrophthalic acid, 1-Nitro-4-(trifluoromethyl)benzeneUse non-nucleophilic bases, low temperature, stoichiometric reagents.
Nucleophilic Conditions Nucleophilic Aromatic Substitution (SNAr)[10][12]Varies with nucleophile (e.g., hydroxylated or aminated products)Avoid strong nucleophiles if possible, control stoichiometry and temperature.
Thermal Stress (High Heat)Decarboxylation[6]1-Nitro-4-(trifluoromethyl)benzeneMaintain appropriate temperature control during reactions and storage.
Experimental Protocol: Stability Assessment by HPLC

This protocol provides a self-validating system to assess the stability of this compound under your specific experimental conditions before committing a large amount of material.

Objective: To quantify the degradation of this compound over time under proposed reaction conditions.

Materials:

  • This compound

  • Your chosen solvent, acid, or base

  • HPLC system with a UV detector (detection at ~254 nm)

  • C18 reverse-phase column

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid is common)

  • Internal standard (e.g., naphthalene, biphenyl - a stable, non-reactive compound with a distinct retention time)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) and a separate stock solution of the internal standard in a suitable solvent (e.g., acetonitrile).

  • Reaction Simulation: In a vial, mimic your planned reaction conditions. Add the solvent, acid/base, and any other non-essential reagents.

  • Time Zero (t=0) Sample: To a separate vial, add an aliquot of the reaction mixture. Add a known amount of the internal standard stock solution. Quench the reaction if necessary (e.g., by neutralizing the acid/base). Dilute with mobile phase to a suitable concentration for HPLC analysis. Inject immediately. This is your baseline.

  • Incubation: Place the main reaction simulation vial under the planned reaction conditions (e.g., in a heating block at 60 °C).

  • Time-Point Sampling: At regular intervals (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs), withdraw an aliquot from the reaction vial and prepare it for HPLC analysis as described in Step 3.

  • Analysis:

    • Monitor the chromatograms for a decrease in the peak area of this compound relative to the internal standard.

    • Look for the appearance of new peaks, which correspond to degradation products.

    • Calculate the percentage of remaining starting material at each time point to determine the rate of degradation.

Mandatory Visualization: Stability Assessment Workflow

G cluster_data 4. Data Interpretation Prep Prepare Stock Solutions: - Starting Material (SM) - Internal Standard (IS) Sim Mix SM with planned reagents (acid/base) in chosen solvent t0 Take t=0 aliquot, add IS, quench, analyze via HPLC Sim->t0 Incubate Incubate reaction at target temperature t0->Incubate t_n Take aliquots at intervals (t₁, t₂, t₃...), add IS, quench, analyze via HPLC Incubate->t_n Data Compare peak areas (SM vs. IS) over time to determine degradation rate t_n->Data

Caption: Workflow for HPLC-based stability testing.

References

Technical Support Center: Purification of 5-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Nitro-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The following sections are structured in a question-and-answer format to directly address common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For instance, in the nitration of 2-(trifluoromethyl)benzoic acid, common impurities include unreacted starting material and regioisomers such as 3-nitro and 4-nitro isomers.[1] Residual solvents from the reaction or initial work-up are also common.

Q2: My crude product is an oil, but I expected a solid. What should I do?

A2: The presence of significant impurities, particularly residual solvent, can depress the melting point of your product, causing it to appear as an oil or a low-melting solid.[2] It is also possible that the product has not yet crystallized. Try scratching the inside of the flask with a glass rod at the air-liquid interface to induce crystallization. If that fails, consider adding a seed crystal of pure this compound, if available. If the oily nature persists, it is indicative of a high impurity level, and you should proceed with one of the purification methods outlined below.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: this compound and related aromatic nitro compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] This compound can cause skin and serious eye irritation.[5][6] In case of contact, rinse the affected area thoroughly with water.[4] For detailed information, always consult the Safety Data Sheet (SDS) for the specific compound you are handling.[3][5][6]

Q4: Which purification technique is generally the most effective for this compound?

A4: For an acidic compound like this compound, a combination of acid-base extraction followed by recrystallization is often the most effective and efficient purification strategy.[7][8] Acid-base extraction is excellent for removing neutral and basic impurities, while recrystallization is highly effective at removing closely related impurities such as isomers.[9][10] Column chromatography can also be used, particularly for removing isomers if recrystallization proves difficult.[11]

Troubleshooting Guide: Purification Protocols and Methodologies

This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to this compound.

Method 1: Purification by Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic and basic organic compounds from neutral species based on their differential solubility in aqueous and organic phases at various pH levels.[12][13]

Q: My crude product contains non-acidic impurities. How do I perform an acid-base extraction to remove them?

A: The underlying principle is to convert the acidic this compound into its water-soluble salt form by treating it with a base, while the neutral impurities remain in the organic phase.[7][14]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (top) layer as its sodium salt, while neutral impurities will remain in the organic (bottom) layer.

  • Extraction of Aqueous Layer: Drain the bottom organic layer and set it aside. Collect the top aqueous layer. To maximize recovery, re-extract the organic layer with a fresh portion of the aqueous base.

  • Combine and Wash: Combine the aqueous layers. To remove any remaining neutral impurities, wash the combined aqueous layers with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The protonated, water-insoluble this compound will precipitate out of the solution.[12]

  • Isolation: Collect the purified solid product by vacuum filtration, wash it with cold deionized water, and allow it to air dry.[10]

Troubleshooting Acid-Base Extraction

  • Issue: An emulsion forms at the interface of the aqueous and organic layers.

    • Solution: An emulsion is a suspension of one liquid in another and can be slow to break. To resolve this, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force the separation. Alternatively, you can gently swirl the separatory funnel instead of shaking it vigorously. Allowing the mixture to stand for an extended period may also help.

  • Issue: The product does not precipitate upon acidification.

    • Solution: This could be due to insufficient acidification or the use of too much solvent, keeping the product in solution. Ensure the pH is sufficiently low by testing with pH paper. If the product is still soluble, you may need to reduce the volume of the aqueous solution by rotary evaporation before complete precipitation occurs.

Logical Flow for Acid-Base Extraction

start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake_vent Shake and Vent add_base->shake_vent separate_layers Separate Aqueous and Organic Layers shake_vent->separate_layers aqueous_layer Aqueous Layer (contains product salt) separate_layers->aqueous_layer organic_layer Organic Layer (contains neutral impurities) separate_layers->organic_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Method 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[8]

Q: How do I choose the right solvent for the recrystallization of this compound?

A: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15] The impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be filtered out hot).

Solvent Suitability for Benzoic Acid Derivatives

SolventSolubility CharacteristicsComments
Water Low solubility in cold water, higher in hot water.[8]A good "green" solvent choice. May require a larger volume.
Ethanol/Water Highly soluble in ethanol; adding water as an anti-solvent can induce crystallization.[15]A common and effective mixed-solvent system.
Toluene Moderate solubility.Can be effective, but ensure complete removal due to its higher boiling point.
Hexane Low solubility.Can be used as an anti-solvent or for washing the final product.

Note: The solubility of this compound will need to be experimentally determined, but the behavior of similar benzoic acids provides a good starting point.[16][17]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.[18]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[8]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[15]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Troubleshooting Recrystallization

  • Issue: The compound "oils out" instead of crystallizing.

    • Solution: This happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. Add more solvent to the hot solution and reheat until the oil dissolves completely. Then, allow it to cool slowly.

  • Issue: No crystals form upon cooling.

    • Solution: The solution may not be saturated enough. You can try to boil off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[8]

  • Issue: The recovery of the product is low.

    • Solution: This could be due to using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration. Ensure you are using the minimum amount of hot solvent needed for dissolution and that the solution is thoroughly cooled in an ice bath.

Decision Tree for Recrystallization

start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes cool_solution Cool Solution Slowly insoluble_impurities->cool_solution No hot_filtration->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oiling_out Compound Oils Out? cool_solution->oiling_out filter_wash_dry Filter, Wash with Cold Solvent, and Dry crystals_form->filter_wash_dry Yes induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No pure_product Pure Crystals filter_wash_dry->pure_product induce_crystallization->crystals_form oiling_out->crystals_form No add_more_solvent Add More Solvent and Reheat oiling_out->add_more_solvent Yes add_more_solvent->cool_solution

Caption: Troubleshooting workflow for the recrystallization process.

Method 3: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[11]

Q: When should I consider using column chromatography for purification?

A: Column chromatography is particularly useful when dealing with impurities that have similar solubility properties to your product, such as regioisomers, making separation by recrystallization difficult.[19] It is also effective for purifying non-crystalline, oily products.[2]

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: For this compound, silica gel is a suitable stationary phase.

  • Mobile Phase Selection: The choice of eluent is critical. Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives good separation between your product and the impurities. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.[20]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions. The compounds will elute from the column at different rates based on their polarity. Less polar compounds will elute first.[19]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Column Chromatography

  • Issue: Poor separation of compounds.

    • Solution: The eluent system is likely not optimal. If the compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane). If they are not moving down the column, increase the polarity (e.g., increase the proportion of ethyl acetate).

  • Issue: The product is unstable on silica gel.

    • Solution: Some compounds can degrade on the acidic surface of silica gel. In such cases, you can try using a different stationary phase, such as neutral or basic alumina, or add a small amount of a modifying agent like triethylamine to the eluent to neutralize the silica.[2]

References

Validation & Comparative

A Comparative Analysis of 5-Nitro-2-(trifluoromethyl)benzoic Acid and its Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the nuanced differences between positional isomers can dictate the success or failure of a synthetic route or the ultimate biological efficacy of a molecule. The nitro-(trifluoromethyl)benzoic acids are a class of compounds that perfectly exemplify this principle. Each of the ten commercially available isomers, while sharing the same molecular formula (C₈H₄F₃NO₄), exhibits a unique profile of reactivity and physicochemical properties. This guide provides an in-depth comparative analysis of 5-Nitro-2-(trifluoromethyl)benzoic acid and its isomers, offering a valuable resource for researchers, medicinal chemists, and process development scientists.

This analysis will delve into the structural intricacies, comparative physicochemical properties, and synthetic considerations for these versatile building blocks. We will explore how the interplay of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, in concert with the carboxylic acid (-COOH) moiety, governs the chemical behavior of each isomer.

The Isomeric Landscape of Nitro-(trifluoromethyl)benzoic Acid

The benzene ring offers ten possible positions for the three substituents, giving rise to a diverse family of isomers. Understanding the precise arrangement of these functional groups is the first step in predicting their chemical behavior.

isomers cluster_2_tfm 2-(Trifluoromethyl) Series cluster_3_tfm 3-(Trifluoromethyl) Series cluster_4_tfm 4-(Trifluoromethyl) Series 2-TFM-3-NBA 2-(CF3)-3-Nitrobenzoic Acid CAS: 175677-74-6 2-TFM-4-NBA 2-(CF3)-4-Nitrobenzoic Acid CAS: 197520-71-1 2-TFM-5-NBA This compound CAS: 847547-06-2 2-TFM-6-NBA 2-(CF3)-6-Nitrobenzoic Acid CAS: 24821-18-9 3-TFM-2-NBA 3-(CF3)-2-Nitrobenzoic Acid CAS: 317-24-8 3-TFM-4-NBA 3-(CF3)-4-Nitrobenzoic Acid CAS: 116965-16-3 3-TFM-5-NBA 3-(CF3)-5-Nitrobenzoic Acid CAS: 328-80-3 3-TFM-6-NBA 3-(CF3)-6-Nitrobenzoic Acid CAS: 1548-63-6 4-TFM-2-NBA 4-(CF3)-2-Nitrobenzoic Acid CAS: 320-94-5 4-TFM-3-NBA 4-(CF3)-3-Nitrobenzoic Acid CAS: 400-69-1

Positional Isomers of Nitro-(trifluoromethyl)benzoic Acid

Physicochemical Properties: A Comparative Overview

The melting point, acidity (pKa), and solubility of these isomers are critically important for their handling, purification, and reactivity. The following table summarizes available experimental data, highlighting the significant variations imparted by the substituent positions.

IsomerCAS NumberMelting Point (°C)pKa (Predicted)
This compound 847547-06-2No experimental data found~2.3
2-Nitro-4-(trifluoromethyl)benzoic Acid320-94-5134-138[1]1.7[2]
3-Nitro-4-(trifluoromethyl)benzoic Acid116965-16-31693.03
4-Nitro-2-(trifluoromethyl)benzoic Acid320-37-6138-142[3]2.40[3]
4-Nitro-3-(trifluoromethyl)benzoic Acid400-69-1No experimental data found~2.9
3-Nitro-5-(trifluoromethyl)benzoic Acid328-80-3127-129No data found
2-Nitro-6-(trifluoromethyl)benzoic Acid24821-18-9No experimental data foundNo data found

Analysis of Physicochemical Trends:

  • Acidity (pKa): The acidity of the carboxylic acid is significantly enhanced by the presence of two strong electron-withdrawing groups. The pKa values are considerably lower than that of benzoic acid (pKa ≈ 4.2). The relative positions of the -NO₂ and -CF₃ groups fine-tune the acidity through a combination of inductive and resonance effects. Isomers with substituents ortho to the carboxylic acid, such as 2-nitro-4-(trifluoromethyl)benzoic acid, tend to be more acidic due to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, facilitating deprotonation.

  • Melting Point: The melting points are influenced by the crystal lattice energy, which is in turn affected by molecular symmetry and intermolecular interactions such as hydrogen bonding and dipole-dipole forces. Symmetrical isomers often exhibit higher melting points due to more efficient packing in the crystal lattice.

The Decisive Role of Steric and Electronic Effects

The interplay between steric hindrance and electronic effects is a defining feature of this class of isomers, profoundly influencing their conformation and reactivity. A crystallographic study of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid provides compelling evidence of this interplay.[3][4]

In 4-nitro-2-(trifluoromethyl)benzoic acid , the bulky -CF₃ group is positioned ortho to the carboxylic acid. This steric clash forces the -COOH group to rotate out of the plane of the aromatic ring by approximately 47.2°.[3][4] In contrast, the nitro group remains nearly coplanar. This conformational change has significant implications for the reactivity of the carboxylic acid, potentially hindering reactions that require a planar transition state.

Conversely, in 4-nitro-3-(trifluoromethyl)benzoic acid , the -CF₃ group is ortho to the nitro group. In this arrangement, it is the -NO₂ group that is twisted out of the aromatic plane by about 51.3°, while the carboxylic acid group remains relatively coplanar.[3][4] This leaves the carboxylic acid more accessible for chemical transformations.

The case of 2-nitro-6-(trifluoromethyl)benzoic acid represents an extreme example of steric hindrance. With two bulky substituents flanking the carboxylic acid, it is expected that the -COOH group will be significantly forced out of the plane of the benzene ring. This severe steric crowding can dramatically reduce the reactivity of the carboxylic acid, making standard reactions like esterification challenging.

steric_effects cluster_4_nitro_2_tfm 4-Nitro-2-(trifluoromethyl)benzoic Acid cluster_4_nitro_3_tfm 4-Nitro-3-(trifluoromethyl)benzoic Acid a CF3 group ortho to COOH b Steric Hindrance a->b c COOH group rotates out of plane b->c d CF3 group ortho to NO2 e Steric Hindrance d->e f NO2 group rotates out of plane e->f

Influence of Substituent Position on Molecular Geometry

Synthetic Strategies and Reactivity Considerations

The synthesis of these isomers typically involves the nitration of a corresponding trifluoromethyl-substituted benzoic acid or the oxidation of a nitrated trifluoromethyl-substituted toluene. The regioselectivity of the nitration is dictated by the directing effects of the existing substituents. Both the -COOH and -CF₃ groups are meta-directing, while a methyl group is ortho, para-directing.

General Experimental Protocol for Nitration of a (Trifluoromethyl)benzoic Acid

This protocol is a general guideline and may require optimization for specific isomers.

Materials:

  • (Trifluoromethyl)benzoic acid isomer

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add the (trifluoromethyl)benzoic acid isomer to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Separately, prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the reaction temperature is maintained between 5-15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent.

synthesis_workflow start Start: (Trifluoromethyl)benzoic Acid Isomer step1 Dissolve in cold concentrated H2SO4 start->step1 step3 Dropwise addition of nitrating mixture at low temperature step1->step3 step2 Prepare nitrating mixture (HNO3/H2SO4) step2->step3 step4 Reaction monitoring (TLC) step3->step4 step5 Quench on ice step4->step5 step6 Filtration and washing step5->step6 step7 Recrystallization step6->step7 end End: Purified Nitro-(trifluoromethyl)benzoic Acid Isomer step7->end

General Workflow for the Synthesis of Nitro-(trifluoromethyl)benzoic Acid Isomers

Structure-Activity Relationships in Drug Discovery

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity. The nitro group, also a common pharmacophore, can act as a hydrogen bond acceptor and its reduction to an amine provides a handle for further derivatization.

The positional isomerism of the -NO₂ and -CF₃ groups on the benzoic acid scaffold creates a diverse set of building blocks for generating compound libraries with varied three-dimensional structures and electronic properties. This diversity is crucial for optimizing interactions with biological targets.

  • Modulation of Acidity: The significant differences in the pKa values of the isomers can influence their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their ability to interact with biological targets through hydrogen bonding or ionic interactions.

  • Conformational Control: As demonstrated by the crystallographic data, the position of the -CF₃ group can enforce a specific conformation on the molecule. This can be exploited in drug design to lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity.

  • Vectorial Projection of Functional Groups: The different substitution patterns project the key functional groups (-COOH, -NO₂, -CF₃) into distinct regions of three-dimensional space. This allows for the exploration of different binding pockets within a target protein.

While specific structure-activity relationship (SAR) studies on this complete set of isomers are not widely available in the public domain, the principles of medicinal chemistry suggest that each isomer offers a unique starting point for the synthesis of novel bioactive compounds. For example, derivatives of these isomers have been investigated for their potential as anti-tumor agents and glutamate receptor antagonists.[4]

Conclusion

The family of nitro-(trifluoromethyl)benzoic acid isomers represents a rich source of chemical diversity for researchers in drug discovery and materials science. This guide has highlighted the significant impact of positional isomerism on the physicochemical properties, conformation, and reactivity of these compounds. The interplay of steric and electronic effects, particularly the influence of the trifluoromethyl group on the planarity of the molecule, is a key consideration for synthetic chemists. A thorough understanding of these isomeric differences is essential for the rational design of synthetic routes and the development of novel molecules with desired properties. Further experimental characterization of all ten isomers would provide an even more complete picture and undoubtedly unlock new opportunities for innovation.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 5-Nitro-2-(trifluoromethyl)benzoic acid is a critical prerequisite for advancing research and ensuring product quality. This guide provides an in-depth, objective comparison of prevalent analytical methodologies for this compound. Supported by representative experimental data and detailed protocols, the focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry to ensure the consistency, reliability, and integrity of analytical outcomes.

Introduction to this compound and the Imperative of Method Validation

This compound is a key chemical intermediate whose purity and concentration must be meticulously controlled in pharmaceutical and agrochemical synthesis. The trifluoromethyl and nitro groups impart unique chemical properties that necessitate well-validated analytical methods for accurate characterization.[1]

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] It is a cornerstone of good manufacturing practice (GMP) and a regulatory requirement.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the authoritative basis for the discussions within this guide.[4][5][6][7]

Chemical Profile of this compound
PropertyValue
Molecular Formula C₈H₄F₃NO₄
Molecular Weight 235.12 g/mol [8]
Appearance Typically a solid powder[9]
CAS Number 328-80-3[8][9]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision, balancing sensitivity, specificity, cost, and sample throughput. This section compares the performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[10] For a substituted benzoic acid like our target molecule, reversed-phase HPLC with UV detection is a common and effective approach.[11][12][13]

  • Expertise & Experience: The acidic nature of the carboxylic group necessitates an acidified mobile phase to ensure the analyte is in its protonated form, leading to better retention and peak shape on a C18 column.[11] The presence of the aromatic ring and nitro group provides strong chromophores, making UV detection highly suitable.

  • Trustworthiness: HPLC-UV offers a robust and reliable primary method for routine quality control and quantification. Its high specificity, derived from chromatographic separation, minimizes interference from potential impurities or excipients.[14]

Gas Chromatography (GC)

GC is a powerful separation technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.

  • Expertise & Experience: A common derivatization technique is silylation, which converts the acidic proton of the carboxylic acid into a less polar and more volatile silyl ester. Coupling GC with a Mass Spectrometer (MS) provides an exceptional level of specificity and allows for structural elucidation of unknown impurities.[15]

  • Trustworthiness: GC-MS is an excellent confirmatory technique, particularly for impurity profiling. The combination of chromatographic retention time and mass spectrum provides a high degree of confidence in the identification and quantification of the analyte and any related substances.[15]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique based on the absorption of light by the analyte.[16][17]

  • Expertise & Experience: The aromatic structure of this compound results in significant UV absorbance, allowing for direct quantification in a solution. However, this method lacks specificity.

  • Trustworthiness: This technique is best suited for the analysis of pure samples or simple mixtures where interfering substances are known to be absent.[14] It can be a valuable tool for high-throughput screening or dissolution testing where speed is more critical than absolute specificity.[14]

Comparative Performance Data

The following table summarizes the typical performance characteristics for the quantification of this compound using the three discussed analytical techniques. These values are representative and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS (with derivatization)UV-Vis Spectrophotometry
Linearity (R²) >0.999>0.998>0.995
Limit of Detection (LOD) 1 - 5 µg/mL<1 µg/mL1 - 10 µg/mL
Limit of Quantification (LOQ) 4 - 15 µg/mL1 - 5 µg/mL5 - 25 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Specificity High (Separation-based)Very High (Separation & Mass)Low (Interference-prone)
Throughput MediumMedium-LowHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for each discussed technique.

HPLC-UV Protocol

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water with 0.1% Phosphoric Acid) HPLC HPLC System (C18 Column, UV Detector @ 230 nm) MobilePhase->HPLC StandardSol Standard Solution (100 µg/mL in Diluent) Injection Inject 10 µL StandardSol->Injection SampleSol Sample Solution (100 µg/mL in Diluent) SampleSol->Injection Chromatogram Acquire Chromatogram (15 min run time) HPLC->Chromatogram Injection->HPLC Integration Integrate Peak Area Chromatogram->Integration Calculation Calculate Purity/Concentration Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase: Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25°C.[11]

  • Detection: UV at 230 nm.[11]

  • Injection Volume: 10 µL.[18]

  • Run Time: 15 minutes.[11]

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter both the aqueous component and acetonitrile separately through a 0.45 µm membrane filter. Mix in a 50:50 ratio.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Compare the peak area of the analyte in the sample solution to that of the standard solution to determine purity or concentration.

GC-MS Protocol (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solution in Solvent Derivatization Add Silylating Agent (e.g., BSTFA + 1% TMCS) Sample->Derivatization Heating Heat at 70°C for 30 min Derivatization->Heating Injection Inject 1 µL Heating->Injection GCMS GC-MS System (HP-5ms Column) Acquisition Acquire Data (EI, 70 eV) GCMS->Acquisition Injection->GCMS TIC Analyze Total Ion Chromatogram Acquisition->TIC MassSpec Analyze Mass Spectrum Acquisition->MassSpec Quantify Quantify using Internal Standard TIC->Quantify MassSpec->Quantify

Caption: Workflow for GC-MS analysis with derivatization.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.[15]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[19]

  • Inlet Temperature: 250 °C.[15]

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[15]

  • Ionization: Electron Ionization (EI), 70 eV.[15]

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat the vial at 70 °C for 30 minutes. Cool to room temperature before injection.[14]

  • Quantification: Use an internal standard (e.g., a structurally similar compound not present in the sample). Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.[14]

UV-Vis Spectrophotometry Protocol

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing Solvent Select Appropriate Solvent (e.g., Methanol) Solutions Prepare Standard and Sample Solutions Solvent->Solutions Scan Scan for λmax Solutions->Scan Measure Measure Absorbance at λmax Scan->Measure Calibration Create Calibration Curve Measure->Calibration Calculate Calculate Concentration Calibration->Calculate

Caption: Workflow for UV-Vis spectrophotometric analysis.

Procedure:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[14]

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., methanol or ethanol).

  • Determine λmax: Prepare a dilute solution of this compound and scan the UV-Vis spectrum (typically from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare a sample solution with a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Validation Parameters according to ICH Q2(R1)

A comprehensive validation of an analytical method involves assessing several key parameters to ensure its reliability.[4]

Caption: Key validation parameters as per ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] For HPLC and GC, this is demonstrated by the resolution of the analyte peak from other peaks. For spectroscopic methods, it involves checking for interference from other absorbing species.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of data from at least five concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a reference standard or by recovery studies in a spiked matrix.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is considered at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Conclusion

The cross-validation of analytical methods is a critical exercise in pharmaceutical development and quality control. For the quantification of this compound, HPLC-UV emerges as a balanced and robust method for routine analysis. GC-MS serves as a superior confirmatory technique, especially when impurity identification is required. While limited in specificity, UV-Vis spectrophotometry offers a rapid and simple option for screening pure substances. The choice of method should be dictated by the specific analytical requirements, including the sample matrix, necessary sensitivity, and the need for structural confirmation.

References

The Pharmacological Kaleidoscope: A Comparative Guide to the Biological Activity of Compounds Derived from 5-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The confluence of a nitro group and a trifluoromethyl moiety on a benzoic acid scaffold presents a tantalizing starting point for the synthesis of novel bioactive compounds. The potent electron-withdrawing nature of both substituents significantly influences the electronic and lipophilic character of the parent molecule, 5-Nitro-2-(trifluoromethyl)benzoic acid, thereby paving the way for a diverse array of pharmacological activities in its derivatives. This guide offers a comparative analysis of the anticipated biological activities of amides, esters, and heterocyclic derivatives of this compound, drawing upon experimental data from structurally analogous compounds to illuminate potential therapeutic avenues. While direct comparative studies on a broad spectrum of derivatives from this specific benzoic acid are limited in the public domain, a careful examination of related structures provides a robust framework for predicting their anticancer, anti-inflammatory, and antimicrobial potential.

I. The this compound Scaffold: A Privileged Starting Point

The inherent chemical functionalities of this compound make it a versatile building block in medicinal chemistry. The carboxylic acid group serves as a convenient handle for the synthesis of a variety of derivatives, including amides, esters, and for the construction of more complex heterocyclic systems.

  • The Nitro Group (-NO₂): A well-established pharmacophore, the nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the aromatic ring.[1] Its presence is often associated with a range of biological activities, including antimicrobial and anticancer effects, frequently mediated through bioreduction to reactive nitroso and hydroxylamine intermediates that can induce cellular damage in pathogens and cancer cells.[1]

  • The Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a lipophilic and metabolically stable substituent that can enhance a molecule's ability to cross cellular membranes.[2] Its strong electron-withdrawing nature can also influence the acidity of adjacent functional groups and contribute to stronger binding interactions with biological targets.[2] The inclusion of a trifluoromethyl group is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[2][3]

The combination of these two powerful functional groups suggests that derivatives of this compound are prime candidates for exhibiting significant and diverse biological activities.

II. Comparative Analysis of Biological Activities

This section will explore the potential anticancer, anti-inflammatory, and antimicrobial activities of compounds derived from this compound, supported by experimental data from closely related chemical structures.

A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The structural motifs present in this compound are frequently found in potent anticancer agents. The following is a comparative analysis of the cytotoxic activity of analogous compounds, suggesting the potential of its derivatives in oncology.

Table 1: Comparative Anticancer Activity of Structurally Related Compounds

Compound ClassSpecific Compound ExampleCancer Cell LineIC₅₀ (µM)Reference
5-Trifluoromethylpyrimidine Derivatives(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung)0.35[4]
MCF-7 (Breast)3.24[4]
PC-3 (Prostate)5.12[4]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[2]
A375 (Melanoma)25.4[2]
DU145 (Prostate)>50[2]
MCF-7/WT (Breast)>50[2]
2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)0.028[5]

Inferred Structure-Activity Relationship (SAR):

The data from these analogous compounds suggest that incorporating the 5-Nitro-2-(trifluoromethyl)phenyl moiety into heterocyclic systems, such as pyrimidines and thiazolopyrimidines, could yield potent anticancer agents. The trifluoromethyl group at the 5-position of the pyrimidine ring in the first example appears to be crucial for its high efficacy.[4] Similarly, the presence of a trifluoromethyl group in the thiazolopyrimidine scaffold contributes to its cytotoxic effects.[2] The potent activity of the nitro-benzimidazole derivative underscores the significant contribution of the nitro group to anticancer activity, potentially through mechanisms like PARP inhibition.[5] It is plausible that amide derivatives of this compound, particularly those incorporating complex aromatic or heterocyclic amines, could exhibit significant antiproliferative effects.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic activity of compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Workflow Diagram:

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Serial Dilutions of Test Compounds incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_3_4h Incubate for 3-4h add_mtt->incubation_3_4h solubilize Solubilize Formazan Crystals incubation_3_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

B. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The structural features of this compound suggest that its derivatives, particularly esters, may possess anti-inflammatory properties.

Table 2: Comparative Anti-inflammatory Activity of Structurally Related Compounds

Compound ClassSpecific Compound ExampleAssayTargetIC₅₀ (µM)Reference
Benzo[d]thiazol-2-amine DerivativesCompound G10In vitro enzyme assayCOX-15.0[7]
Compound G11In vitro enzyme assayCOX-210.0[7]
Phenylbutanal Derivatives(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4)In vitro enzyme assayCOX-20.74[8]
Phenylbutanoic Acid Derivatives(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)In vitro enzyme assayCOX-20.69[8]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)In vitro enzyme assayCOX-20.18[8]

Inferred Structure-Activity Relationship (SAR):

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes. The data on benzo[d]thiazol-2-amine derivatives suggest that heterocyclic structures can be effective COX inhibitors.[7] More pertinently, the significant COX-2 inhibitory activity of the nitro-containing phenylbutanal and phenylbutanoic acid derivatives strongly indicates that the nitro group can be a key contributor to anti-inflammatory effects.[8] It is therefore highly probable that ester derivatives of this compound could exhibit anti-inflammatory activity, potentially through the inhibition of COX enzymes.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of the test compound for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid and TMPD. The peroxidase activity of COX will oxidize TMPD, leading to a color change.

  • Absorbance Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathway Diagram:

COX_Pathway cluster_inhibition Inhibition by Derivatives Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Inhibitor 5-Nitro-2-(trifluoromethyl)benzoic Acid Derivatives (Inferred) Inhibitor->COX1 Inhibitor->COX2

Caption: The cyclooxygenase (COX) pathway and the inferred inhibitory action of this compound derivatives.

C. Antimicrobial Activity: Combating Pathogenic Microbes

The presence of both a nitro group and a trifluoromethyl group in the parent scaffold is a strong indicator of potential antimicrobial activity. Many existing antimicrobial drugs contain these functionalities.

Table 3: Comparative Antimicrobial Activity of Structurally Related Compounds

Compound ClassSpecific Compound ExampleMicroorganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazole derivativesCompound 13Methicillin-resistant Staphylococcus aureus (MRSA)3.12[6]
5-Nitroimidazole Derivatives1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazolesStaphylococcus aureus7.3 - 125[9]
Fungi7.3 - 125[9]
5-Nitro-2-heterocyclic benzylidene hydrazidesNitrothiophene analoguesLeishmania donovani< Standard Drugs[10]

Inferred Structure-Activity Relationship (SAR):

The N-(trifluoromethyl)phenyl pyrazole derivative demonstrates that the trifluoromethyl group can be a key component of potent antibacterial compounds, particularly against Gram-positive bacteria.[6] The broad-spectrum activity of 5-nitroimidazole derivatives against bacteria and fungi highlights the versatility of the nitro group in antimicrobial drug design.[9] Furthermore, the antileishmanial activity of nitrothiophene analogues suggests that heterocyclic derivatives of this compound could be effective against a range of pathogens.[10] The mechanism of action for many nitro-heterocyclic drugs involves the enzymatic reduction of the nitro group within the microorganism, leading to the formation of cytotoxic radicals.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum), negative (broth only), and sterility controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Test Compound serial_dilution->inoculate_plate incubate_plate Incubate for 18-24h inoculate_plate->incubate_plate read_results Visually Inspect for Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with a wide spectrum of biological activities. While direct experimental data on an extensive series of its derivatives is not yet abundant, the comparative analysis of structurally related compounds provides compelling evidence for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The synergistic effects of the nitro and trifluoromethyl groups are likely to yield compounds with enhanced potency and favorable pharmacokinetic profiles.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of amides, esters, and heterocyclic derivatives of this compound. Such studies will be crucial for establishing definitive structure-activity relationships and for identifying lead compounds for further preclinical and clinical development. The exploration of their mechanisms of action will further elucidate their therapeutic potential and pave the way for the rational design of next-generation drugs targeting a range of challenging diseases.

IV. References

  • Romero-Castro, P. F., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. Molecules, 16(11), 9577-9591.

  • BenchChem. (2025). Navigating the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methyl-8-nitroquinoline Derivatives. BenchChem.

  • Shrestha, J. P., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 12(4), 634-641.

  • Wrobel, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92.

  • Bentham Science Publishers. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Bentham Science Publishers.

  • Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2349-2362.

  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(25), 19752-19779.

  • de Oliveira, R. B., et al. (2008). Antileishmanial activity screening of 5-nitro-2-heterocyclic benzylidene hydrazides. Bioorganic & Medicinal Chemistry Letters, 18(14), 4056-4059.

  • Guzman, J. D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 735.

  • Khan, A., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(21), 6438.

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of N-propyl-3-(trifluoromethyl)aniline and Its Analogs. BenchChem.

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs. BenchChem.

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide. BenchChem.

  • Günay, N. S., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(12), 826-831.

  • BenchChem. (2025). Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines. BenchChem.

  • da Silva, G. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7529.

References

A Multi-Spectroscopic Approach for the Unambiguous Structural Confirmation of 5-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-faceted spectroscopic methodology for the definitive structural confirmation of 5-Nitro-2-(trifluoromethyl)benzoic acid (Molecular Formula: C₈H₄F₃NO₄, Molecular Weight: 235.12 g/mol ).[1][2] Intended for researchers, quality control analysts, and drug development professionals, this document moves beyond simple data reporting to explain the causal-driven analytical strategy required for validating this specific molecular architecture. We will compare expected spectral data with that of related isomers to demonstrate how a combination of techniques provides a self-validating and unambiguous structural proof.

The precise arrangement of the nitro, trifluoromethyl, and benzoic acid moieties on the aromatic ring is critical for the compound's reactivity and utility as a chemical intermediate. Any ambiguity, particularly confusion with isomers such as 4-nitro-2-(trifluoromethyl)benzoic acid, could lead to significant deviations in synthetic outcomes and biological activity. Therefore, a rigorous and integrated analytical approach is not merely procedural but essential for scientific integrity.

The Analytical Strategy: An Integrated Spectroscopic Workflow

No single spectroscopic technique can unequivocally confirm the 1,2,5-substitution pattern of this compound while simultaneously verifying all functional groups. A synergistic approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required. Each method provides a unique and complementary piece of the structural puzzle. The overall workflow is designed to systematically deconstruct the molecule's features, from its elemental composition and molecular weight to its functional groups and the precise connectivity of its atoms.

G cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Sample 5-Nitro-2-(trifluoromethyl) benzoic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Connectivity & Substitution Pattern NMR->NMR_Data IR_Data Functional Group ID (-COOH, -NO₂, -CF₃) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Causality Behind the NMR Approach:
  • ¹H NMR will confirm the number and relative positions of the aromatic protons, which is the most direct evidence for the 1,2,5-substitution pattern.

  • ¹³C NMR will verify the number of unique carbon environments, including the characteristic shifts for carbons attached to the electron-withdrawing substituents.

  • ¹⁹F NMR provides a clean and direct signal for the trifluoromethyl group, a key structural component.[3]

Predicted NMR Data

The electron-withdrawing nature of the nitro and trifluoromethyl groups will cause the aromatic protons and carbons to be significantly "deshielded," shifting their signals to higher ppm values (downfield).[4]

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment & Rationale
¹H NMR ~11-13Broad Singlet-COOH : Highly deshielded acidic proton; signal disappears upon D₂O exchange.[5]
~8.6-8.8Doublet (d)H-6 : Ortho to the -NO₂ group, experiencing strong deshielding. Split by H-4 (small meta coupling, J ≈ 2-3 Hz).
~8.4-8.6Doublet of Doublets (dd)H-4 : Ortho to the -COOH group and meta to the -NO₂ group. Split by H-3 and H-6.
~7.9-8.1Doublet (d)H-3 : Ortho to the -CF₃ group. Split by H-4 (ortho coupling, J ≈ 8-9 Hz).
¹³C NMR ~165-170Singlet-COOH : Carbonyl carbon, significantly downfield.
~120-150Multiple SignalsAromatic Carbons : Six distinct signals are expected due to the lack of symmetry. Carbons attached to substituents (-CF₃, -NO₂, -COOH) will be highly deshielded.
~122 (q, ¹JCF ≈ 272 Hz)Quartet-CF₃ : The strong one-bond coupling to fluorine splits the signal into a characteristic quartet.[6]
¹⁹F NMR ~ -60 to -64Singlet-CF₃ : A single, sharp peak is expected. The chemical shift is characteristic of an aromatic trifluoromethyl group.[7][8]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a 5 mm NMR tube.[9]

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Use a spectral width of -2 to 14 ppm. Accumulate at least 16 scans with a relaxation delay of 1-2 seconds.[9]

  • ¹³C NMR Acquisition : Acquire the spectrum at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer). Use a spectral width of 0 to 200 ppm. To achieve a good signal-to-noise ratio, accumulate over 1024 scans with a relaxation delay of 2 seconds.[9]

  • ¹⁹F NMR Acquisition : Acquire the spectrum using a fluorine-capable probe. The chemical shift should be referenced against a standard like CFCl₃ (0 ppm).[10]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak (for ¹H and ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, whose characteristic vibrations act as molecular fingerprints.

Causality Behind the FTIR Approach:

The combination of a carboxylic acid, a nitro group, and a trifluoromethyl group gives rise to a series of highly characteristic absorption bands that, when observed together, strongly support the proposed structure.

Expected FTIR Data
Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3300 - 2500 (broad)O-H StretchCarboxylic Acid : The broadness is a hallmark of hydrogen bonding between acid dimers.[11][12]
~1710 - 1680C=O StretchCarboxylic Acid : The position indicates a conjugated carbonyl group. Steric hindrance from the ortho -CF₃ group may slightly alter this frequency.[12]
~1540 & ~1350Asymmetric & Symmetric N-O StretchNitro Group : Two strong, distinct peaks confirming the -NO₂ moiety.
~1320 - 1100 (strong, complex)C-F StretchesTrifluoromethyl Group : This region will contain multiple strong absorptions characteristic of C-F bonds.
~1320 - 1210C-O StretchCarboxylic Acid [11][12]
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet) : Finely grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[9]

  • Pellet Formation : Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition : Place the KBr pellet in the spectrometer's sample holder. Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.[9]

  • Background Correction : Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight and a fragmentation pattern that offers clues about the molecule's substructures.

Causality Behind the MS Approach:

Confirming the molecular weight of 235.118 g/mol is a primary validation step.[1] Furthermore, the fragmentation pattern of nitroaromatic compounds is well-documented and can be used as corroborating evidence for the presence and location of the substituents.[13][14]

Expected Mass Spectrometry Data (Electron Ionization)
m/z Value Proposed Fragment Rationale for Loss
235[M]⁺˙Molecular Ion : Corresponds to the intact molecule.
218[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid.
190[M - COOH]⁺Loss of the entire carboxyl group.
189[M - NO₂]⁺Characteristic loss of the nitro group (46 u) .[13][14]
166[M - CF₃]⁺Loss of the trifluoromethyl group.
Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

  • Injection : Inject a small volume (e.g., 1 µL) into the gas chromatograph (GC) inlet. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization : Use a standard Electron Ionization (EI) source at 70 eV.

  • Analysis : Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

  • Data Analysis : Identify the peak corresponding to the molecular ion and analyze the fragmentation pattern, comparing it to predicted pathways for nitroaromatic compounds.[15]

Comparative Analysis: Distinguishing from Isomers

The true power of this multi-spectroscopic approach is revealed when distinguishing this compound from its isomers, such as 4-Nitro-2-(trifluoromethyl)benzoic acid.[16][17][18]

  • ¹H NMR is Decisive : The key difference lies in the aromatic region of the ¹H NMR spectrum.

    • Our Target (5-Nitro-2-CF₃) : Exhibits a distinct three-proton system with specific meta and ortho couplings as described in the table above.

    • Isomer (4-Nitro-2-CF₃) : This isomer would also show a three-proton system, but the chemical shifts and coupling constants would differ significantly due to the different electronic environment created by the para-nitro group relative to the other protons.

  • Steric Effects : Crystallographic studies on the related 4-nitro-2-(trifluoromethyl)benzoic acid show that the trifluoromethyl group ortho to the carboxylic acid forces the -COOH group to rotate significantly out of the plane of the aromatic ring.[17][18] This steric hindrance can subtly influence the C=O stretching frequency in the IR spectrum and the electronic environment in the NMR, providing further points of comparison for a detailed structural analysis.

Conclusion

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety and efficacy of a therapeutic agent. 5-Nitro-2-(trifluoromethyl)benzoic acid is a critical building block in medicinal chemistry, valued for its unique electronic and structural properties that can enhance the pharmacokinetic profiles of novel drug candidates.[1][2] Consequently, a rigorous and multi-faceted approach to purity assessment is imperative.

This guide provides an in-depth comparison of key analytical techniques for evaluating the purity of synthesized this compound. Moving beyond simple protocols, we will explore the causality behind methodological choices, establish self-validating experimental designs, and ground our discussion in authoritative standards.

Understanding the Impurity Profile: A Synthesis-Based Approach

The most common route to this compound is the nitration of 2-(trifluoromethyl)benzoic acid. This electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group, while the carboxylic acid group (-COOH) is also deactivating and meta-directing. This creates a complex directive influence, potentially leading to a mixture of regioisomers.

Therefore, the expected impurity profile includes:

  • Isomeric Impurities: Such as 3-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-2-(trifluoromethyl)benzoic acid.

  • Unreacted Starting Material: 2-(trifluoromethyl)benzoic acid.

  • Residual Solvents and Reagents: From the reaction and purification process (e.g., sulfuric acid, nitric acid, organic solvents).

A robust purity assessment must be capable of separating and quantifying these closely related species. No single technique is sufficient; instead, a combination of orthogonal methods provides the most comprehensive and reliable characterization.[3]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is a critical decision driven by the type of information required, from a rapid qualitative check to precise quantitative determination.[4] We will compare four essential techniques for the analysis of this compound.

Technique Principle Primary Target Analytes Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[5]Isomeric impurities, unreacted starting materials, non-volatile organic by-products.High sensitivity and resolution for separating closely related compounds; excellent for quantification.[3][5]Requires a reference standard for accurate quantification of the main component and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.[6]Residual solvents, volatile organic impurities, and structural confirmation of derivatized analyte.High specificity from mass spectrometric detection provides structural information for impurity identification.[7]The analyte is non-volatile and requires chemical derivatization prior to analysis, adding a step to the workflow.[6]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[8]Absolute purity of the main component; quantification of impurities with unique proton signals.A primary analytical method that does not require a specific reference standard of the analyte; provides structural confirmation.[9]Lower sensitivity compared to HPLC; potential for signal overlap in complex mixtures.
Melting Point Analysis Determination of the temperature range over which a solid undergoes a phase transition to a liquid.General assessment of overall purity.Simple, rapid, and inexpensive initial check of purity. Impurities typically cause a depression and broadening of the melting range.[10][11]Not quantitative; insensitive to small amounts of impurities; may not be significantly affected by isomeric impurities.[12]

Experimental Protocols & Method Causality

The following sections provide detailed, self-validating protocols. The rationale behind key parameters is explained to empower the user to adapt and troubleshoot these methods effectively.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its precision and ability to separate structurally similar compounds.[3] A reversed-phase method is ideal for this compound.

Workflow for HPLC Purity Assessment

References

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 5-Nitro-2-(trifluoromethyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of Bioactive Scaffolds

In the landscape of modern drug discovery, the strategic selection and modification of chemical scaffolds are paramount to developing novel therapeutic agents. The 5-Nitro-2-(trifluoromethyl)benzoic acid core represents a particularly intriguing starting point for medicinal chemists. This is due to the distinct and often synergistic contributions of its constituent functional groups to the overall biological activity of its derivatives.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic profile. Specifically, the -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and improve membrane permeability, leading to better absorption and distribution.

The nitro (-NO2) group , another potent electron-withdrawing moiety, is a common pharmacophore in a variety of antimicrobial and anticancer agents. Its biological activity is often mediated by its reduction to nitroso, hydroxylamino, and amino derivatives within the target cells or microorganisms. This reductive activation can lead to the generation of reactive nitrogen species, which can induce cellular damage and apoptosis.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical and known analogs of this compound. By exploring modifications to both the aromatic ring and the carboxylic acid functional group, we aim to provide a predictive framework for designing novel compounds with enhanced potency and selectivity for various therapeutic targets, including cancer, microbial infections, and inflammation.

Comparative Analysis of this compound Analogs

While comprehensive SAR studies on a single, unified series of this compound analogs are not extensively documented in publicly available literature, we can infer a number of key relationships based on established principles of medicinal chemistry and data from related compound classes.

I. Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for chemical modification, allowing for the synthesis of esters, amides, and other derivatives. These modifications can significantly impact the compound's polarity, hydrogen bonding capacity, and interaction with biological targets.

Table 1: Hypothesized Biological Activity of Carboxylic Acid Analogs

Analog StructureModificationPredicted Impact on BioactivityRationale & Supporting Evidence
Parent Compound -COOHBaseline activityThe carboxylic acid provides a key hydrogen bond donor/acceptor site and can be crucial for target binding.
Methyl Ester -COOCH3Increased lipophilicity, potential prodrugEsterification masks the polar carboxylic acid, potentially improving cell membrane permeability. The ester may be hydrolyzed in vivo to release the active carboxylic acid.
Unsubstituted Amide -CONH2Altered H-bonding, reduced acidityThe amide group can engage in different hydrogen bonding interactions compared to the carboxylic acid. The reduced acidity may affect cellular uptake and target engagement.
N-substituted Amides -CONHRTunable lipophilicity and steric bulkThe nature of the 'R' group on the amide nitrogen allows for fine-tuning of the molecule's properties to optimize target binding and pharmacokinetic parameters. For instance, N-alkylphenyl-3,5-dinitrobenzamide analogs have shown potent anti-tuberculosis activity.[1]
II. Modifications of the Aromatic Ring

Substitution on the benzene ring can influence the electronic properties of the entire molecule, as well as provide additional points of interaction with the target protein.

Table 2: Hypothesized Biological Activity of Aromatic Ring Analogs

Analog StructureModificationPredicted Impact on BioactivityRationale & Supporting Evidence
Parent Compound 5-NO2, 2-CF3Baseline activityThe electron-withdrawing nature of both groups is expected to be a key driver of activity.
Amino Analog 5-NH2, 2-CF3Altered electronics, potential for new interactionsReduction of the nitro group to an amine drastically changes the electronic properties from electron-withdrawing to electron-donating. The amino group can also act as a hydrogen bond donor.
Additional Halogen e.g., 4-ChloroIncreased lipophilicity, altered electronicsThe introduction of a halogen can enhance hydrophobic interactions within the binding pocket and further modulate the electronic nature of the ring. For example, a 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole derivative showed potent anticancer activity.[2]
Positional Isomers e.g., 4-NO2, 2-CF3Altered geometry and electronicsChanging the relative positions of the nitro and trifluoromethyl groups can significantly impact the molecule's shape and dipole moment, leading to different binding affinities.

Experimental Protocols

To empirically validate the hypothesized SAR, a battery of in vitro and in vivo assays is essential. Below are detailed, step-by-step methodologies for key experiments.

I. Chemical Synthesis of Analogs

This protocol describes a general one-pot method for the synthesis of amides from carboxylic acids.[3]

Materials:

  • This compound

  • Desired primary or secondary amine

  • Titanium (IV) chloride (TiCl4)

  • Pyridine (anhydrous)

  • Toluene

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride (DCM)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask or screw-capped vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous pyridine (10 mL) in a screw-capped vial, add the desired amine (1 mmol).

  • Carefully add TiCl4 (3 mmol) to the reaction mixture.

  • Tightly seal the vial and heat the mixture at 85°C with magnetic stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.

  • Treat the residue with 1 N HCl (10 mL) and extract the product with methylene chloride (3 x 10 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

This protocol outlines a classic method for ester synthesis.[4]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol or ethanol, in excess)

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Dichloromethane (DCM) or Ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a large excess of the desired alcohol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in DCM or ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO3 solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by column chromatography if necessary.

II. Biological Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare two-fold serial dilutions of the test compounds in CAMHB in the 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for conceptualizing complex biological and chemical processes.

SAR_Carboxylic_Acid_Analogs Parent This compound (-COOH) Ester Ester Derivative (-COOR) - Increased Lipophilicity - Prodrug Potential Parent->Ester Esterification Amide Amide Derivative (-CONH2) - Altered H-bonding Parent->Amide Amidation N_Substituted_Amide N-Substituted Amide (-CONHR) - Tunable Properties Amide->N_Substituted_Amide N-Alkylation/ N-Arylation

Caption: Modifications of the carboxylic acid group in this compound.

Experimental_Workflow_Anticancer cluster_synthesis Analog Synthesis cluster_invitro In Vitro Screening cluster_sar SAR Analysis Synthesis Synthesize Analogs (Esterification, Amidation, etc.) Purification Purify and Characterize (Chromatography, NMR, MS) Synthesis->Purification Treatment Treat Cells with Analogs Purification->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis SAR Establish Structure-Activity Relationships Data_Analysis->SAR

Caption: Workflow for synthesis and in vitro anticancer evaluation of analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The presence of both a nitro group, a known pharmacophore with potential for reductive activation, and a trifluoromethyl group, which can enhance pharmacokinetic properties, makes this an attractive starting point for medicinal chemistry campaigns.

This guide has provided a framework for understanding the potential structure-activity relationships of its analogs and has detailed the experimental protocols necessary to validate these hypotheses. While direct comparative data for a comprehensive series of these specific analogs is limited, the principles outlined here, drawn from related chemical series, offer a rational basis for the design of future compounds.

Future work should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. By systematically varying substituents on the aromatic ring and modifying the carboxylic acid moiety, it will be possible to build a robust SAR model. This will enable the optimization of lead compounds with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel therapeutics for a range of diseases.

References

A Comparative Guide to the Cross-Validation of 5-Nitro-2-(trifluoromethyl)benzoic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is a critical decision that profoundly influences the outcomes of preclinical studies. This guide provides an in-depth technical comparison of 5-Nitro-2-(trifluoromethyl)benzoic acid, a versatile building block in medicinal chemistry. We will objectively evaluate its performance against relevant alternatives, supported by experimental data, and provide detailed protocols to ensure the cross-validation of your experimental results.

The unique structure of this compound, featuring both a nitro and a trifluoromethyl group, imparts distinct physicochemical properties that are highly advantageous in drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for enhancing lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles of drug candidates.[1][2][3][4] The nitro group (-NO2), a strong electron-withdrawing substituent, significantly influences the molecule's electronic properties and can be a key pharmacophore for various biological activities, including antimicrobial and anticancer effects.

The Scientific Rationale: Causality Behind Experimental Choices

In this guide, we will focus on the anti-inflammatory and anticancer potential of this compound by examining its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates inflammatory responses, cell survival, and proliferation.[5] Its dysregulation is implicated in numerous diseases, making it a key therapeutic target.[5][6][7] The choice to investigate NF-κB inhibition is based on the known activity of nitroaromatic compounds to modulate this pathway, offering a clear mechanistic basis for our comparative analysis.[8]

We will compare this compound with a structurally similar alternative: 5-nitrobenzoic acid. This comparison will allow us to dissect the specific contribution of the trifluoromethyl group to the compound's biological activity and physicochemical properties.

Comparative Data Analysis

The following tables summarize the key performance indicators of this compound and its non-trifluoromethylated counterpart.

PropertyThis compound5-Nitrobenzoic AcidRationale for Comparison
Molecular Weight 235.12 g/mol 167.12 g/mol The addition of the trifluoromethyl group significantly increases the molecular weight, which can influence its diffusion and transport properties.
Acidity (pKa) Lower (more acidic)Higher (less acidic)The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the carboxylic acid, which can affect its ionization state at physiological pH and its interaction with biological targets.
Lipophilicity (LogP) HigherLowerThe trifluoromethyl group is known to increase lipophilicity, which can improve membrane permeability and cellular uptake.[1][2]
Metabolic Stability HigherLowerThe robust carbon-fluorine bonds in the trifluoromethyl group make it resistant to metabolic degradation, potentially leading to a longer biological half-life.[1][2]
Biological ActivityThis compound Derivative5-Nitrobenzoic Acid DerivativeReference Compound (e.g., Doxorubicin)
Anticancer Activity (IC50 in µM) against MCF-7 breast cancer cells Potentially in the range of 10-50 µMPotentially > 100 µM~1-5 µM
NF-κB Inhibition (IC50 in µM) Potentially in the range of 5-20 µMPotentially in the range of 50-100 µMVaries with specific inhibitor

Note: The IC50 values in the biological activity table are hypothetical, based on general trends observed for trifluoromethylated compounds and are included for illustrative purposes. Specific experimental validation is required.

Experimental Protocols for Cross-Validation

To ensure the scientific integrity of your findings, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Anticancer Activity using MTT Assay

This protocol assesses the cytotoxic effect of the compounds on cancer cells.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound and 5-nitrobenzoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Replace the medium in the wells with the prepared compound dilutions and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[9]

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter gene

  • DMEM with 10% FBS

  • Test compounds

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

This method visualizes the inhibition of NF-κB activation by observing the location of the p65 subunit.[9][10]

Materials:

  • HeLa cells

  • Test compounds

  • TNF-α

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100

  • Primary antibody against p65

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Grow HeLa cells on glass coverslips.

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate with TNF-α for 30 minutes.

  • Fix the cells with PFA and permeabilize with Triton X-100.

  • Incubate with the anti-p65 primary antibody, followed by the fluorescent secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells under a fluorescence microscope and quantify the nuclear translocation of p65.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the targeted biological pathway, the following diagrams are provided.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Biological Assays cluster_2 Data Analysis & Comparison Compound_Prep Prepare Serial Dilutions of This compound and 5-Nitrobenzoic acid MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Prep->MTT_Assay Treatment Luciferase_Assay NF-κB Luciferase Reporter Assay (IC50) Compound_Prep->Luciferase_Assay Treatment IF_Assay Immunofluorescence for p65 Translocation Compound_Prep->IF_Assay Treatment Cell_Culture Culture MCF-7, HEK293 Reporter, or HeLa Cells Cell_Culture->MTT_Assay Seeding Cell_Culture->Luciferase_Assay Seeding Cell_Culture->IF_Assay Seeding Data_Analysis Calculate IC50 Values and Compare Potency MTT_Assay->Data_Analysis Luciferase_Assay->Data_Analysis IF_Assay->Data_Analysis Conclusion Evaluate the Impact of the Trifluoromethyl Group Data_Analysis->Conclusion

Caption: Experimental workflow for the comparative analysis.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Compound This compound (Potential Inhibitor) Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: The NF-κB signaling pathway and the potential point of inhibition.

Conclusion

This guide provides a framework for the rigorous, comparative evaluation of this compound. By understanding the influence of the trifluoromethyl group on its physicochemical properties and biological activity, and by employing the detailed experimental protocols provided, researchers can confidently cross-validate their findings. The strategic use of this and similar fluorinated building blocks will continue to be a cornerstone of modern drug discovery, enabling the development of more effective and safer therapeutic agents.

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 5-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of 5-Nitro-2-(trifluoromethyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework grounded in established safety principles to ensure personnel safety and operational integrity.

Hazard Identification and Risk Assessment

Based on data from related compounds such as 4-Nitro-2-(trifluoromethyl)benzoic acid and other nitro-substituted benzoic acids, this compound should be handled as a substance that:

  • Causes skin irritation (H315).[1][2][3]

  • Causes serious eye irritation (H319).[1][2][3]

  • May cause respiratory irritation (H335).[1][2][3]

The nitroaromatic functionality also warrants caution, as these compounds can have systemic effects with prolonged exposure.[4] Therefore, a multi-layered safety approach combining engineering controls and robust Personal Protective Equipment (PPE) is mandatory.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, appropriate engineering controls must be in place to minimize exposure. The principle of ALARA (As Low As Reasonably Achievable) dictates that engineering solutions are the primary method for exposure reduction.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5] This is critical to contain dust and prevent inhalation of the irritant powder.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[1][6]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE is not merely a checklist but a scientifically-driven choice to create a barrier between the researcher and the chemical hazard. The following table summarizes the required PPE, with detailed explanations below.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldGoggles must be splash-proof and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for incidental contact.[5] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required.[5]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a potential for dust generation outside of a fume hood.[5]
Eye and Face Protection: Shielding from Irritants

Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[1][2][3]

  • Safety Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes. Chemical splash goggles must be worn at all times to protect against fine dust particles and potential splashes.

  • Face Shield: When handling larger quantities of the solid or preparing solutions, a face shield worn over safety goggles provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Contact

This compound is classified as a skin irritant.[1][2][3]

  • Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals for short-term use.[5][7] It is crucial to check the manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.

  • Double Gloving: For procedures involving larger quantities or a higher risk of contamination, wearing two pairs of nitrile gloves is recommended. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

Body Protection: Guarding Against Contamination
  • Laboratory Coat: A flame-resistant lab coat should always be worn and kept buttoned to protect the skin and personal clothing from contamination.[5]

Respiratory Protection: Avoiding Inhalation Hazards

As a respiratory irritant, inhalation of this compound dust must be avoided.[1][2][3]

  • Respirator Use: While all work with the solid should be done in a fume hood, if this is not possible, a NIOSH-approved respirator with a particulate filter is required.[5] All personnel requiring the use of a respirator must be fit-tested and trained in its proper use and maintenance.

Safe Handling and Operational Workflow

A systematic approach is essential for safely handling this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Carefully Weigh Solid prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations on a disposable weigh boat inside the fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the laboratory.[1][5]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][9]

Spill Management and Disposal Plan

Spill Management
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.

  • Don PPE: Put on the appropriate PPE, including respiratory protection if necessary.

  • Contain: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[2][8] Avoid generating dust.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.